molecular formula C10H7Cl2NO B1624998 2,6-Dichloroquinoline-3-methanol CAS No. 1017429-35-4

2,6-Dichloroquinoline-3-methanol

Cat. No.: B1624998
CAS No.: 1017429-35-4
M. Wt: 228.07 g/mol
InChI Key: RGVUMJRZROPQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloroquinoline-3-methanol is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dichloroquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVUMJRZROPQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443441
Record name 2,6-Dichloroquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017429-35-4
Record name 2,6-Dichloroquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1017429-35-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,6-Dichloroquinoline-3-methanol CAS 1017429-35-4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2,6-Dichloroquinoline-3-methanol

CAS: 1017429-35-4 Formula: C₁₀H₇Cl₂NO Molecular Weight: 228.07 g/mol Role: Bifunctional Heterocyclic Scaffold / Key Intermediate

Part 1: Executive Summary

This compound is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors, antimalarials, and antitubercular agents. Its structural distinctiveness lies in its orthogonal reactivity profile :

  • C2-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SₙAr), allowing rapid introduction of amine-based pharmacophores.

  • C3-Position (Methanol): A versatile handle for oxidation (to aldehydes/acids), halogenation (to alkyl halides), or etherification, enabling linker attachment or solubility tuning.

  • C6-Position (Chlorine): A stable aryl chloride suitable for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), typically remaining inert during C2/C3 manipulations.

This guide provides a validated technical roadmap for the synthesis, handling, and functionalization of this compound, designed for medicinal chemists requiring high-purity intermediates for Structure-Activity Relationship (SAR) campaigns.

Part 2: Chemical Profile & Properties

PropertySpecification
Appearance Off-white to pale yellow solid
Melting Point 161–164 °C
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water
pKa (Calculated) ~2.5 (Quinoline Nitrogen)
LogP 2.9 (Predicted)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated
Stability Stable under standard conditions; C2-Cl susceptible to hydrolysis in strong acid/base at high temp

Part 3: Validated Synthesis Protocol

The most robust route to this compound is the Meth-Cohn Vilsmeier-Haack Cyclization followed by selective reduction. This pathway ensures regiospecificity (6-chloro placement) and scalability.

Mechanism & Pathway Visualization

SynthesisPathway Start p-Chloroacetanilide (Starting Material) Inter 2,6-Dichloroquinoline- 3-carbaldehyde (Intermediate) Start->Inter Cyclization (95°C) Reagent1 POCl3 / DMF (Vilsmeier-Haack) Reagent1->Inter Product 2,6-Dichloroquinoline- 3-methanol (Target) Inter->Product Selective Reduction (0°C) Reagent2 NaBH4 / MeOH (Reduction) Reagent2->Product

Figure 1: Two-step synthesis via Vilsmeier-Haack cyclization and aldehyde reduction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,6-Dichloroquinoline-3-carbaldehyde

  • Reagents: 4-Chloroacetanilide (1.0 eq), POCl₃ (7.0 eq), DMF (2.5 eq).

  • Procedure:

    • Charge a dry round-bottom flask with POCl₃ under argon. Cool to 0–5 °C.

    • Add DMF dropwise (Vilsmeier reagent formation). Stir for 15 min.

    • Add 4-Chloroacetanilide portion-wise.

    • Heat the mixture to 75–95 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for consumption of starting material.

    • Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!). Neutralize with saturated NaOAc or NaHCO₃ to precipitate the aldehyde.

    • Isolation: Filter the yellow solid, wash with water, and dry. Recrystallize from Acetonitrile/Ethanol if necessary.

Step 2: Reduction to this compound

  • Reagents: 2,6-Dichloroquinoline-3-carbaldehyde (1.0 eq), NaBH₄ (0.5–1.0 eq), Methanol (anhydrous).

  • Procedure:

    • Suspend the aldehyde in Methanol at 0 °C.

    • Add NaBH₄ portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).

    • Stir at room temperature for 1–2 hours.

    • Workup: Quench with a small amount of Acetone or dilute HCl. Concentrate the solvent under reduced pressure.

    • Partition residue between EtOAc and Water. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient 9:1 to 7:3) yields the pure alcohol as an off-white solid.

Part 4: Functionalization & Applications

This scaffold is a "privileged structure" in drug discovery. The following workflow illustrates how to leverage its orthogonal reactivity for library generation.

Divergent Reactivity Workflow

Reactivity Core 2,6-Dichloroquinoline- 3-methanol (CAS 1017429-35-4) Sub1 C2-Amination (SnAr) Target: Kinase Hinge Binder Core->Sub1 R-NH2, DIPEA, 100°C (First) Sub2 C3-Derivatization Target: Solubility/Linker Core->Sub2 SOCl2 or NaH/R-X (Parallel) Sub3 C6-Coupling (Suzuki) Target: Hydrophobic Tail Core->Sub3 Ar-B(OH)2, Pd cat. (Last Step) Prod1 2-Amino-6-chloro-3-methanol derivatives Sub1->Prod1 Prod2 3-Chloromethyl / 3-Alkoxymethyl derivatives Sub2->Prod2 Prod3 2,6-Diaryl / Bi-aryl systems Sub3->Prod3

Figure 2: Strategic functionalization points. C2 substitution typically precedes C6 coupling to avoid chemoselectivity issues.

Key Reaction: C2-Selective SₙAr

The chlorine at C2 is activated by the ring nitrogen.

  • Protocol: Dissolve scaffold in NMP or DMF. Add amine (1.2 eq) and DIPEA (2.0 eq). Heat to 100–120 °C (microwave preferred for speed).

  • Insight: The C6-Cl is significantly less reactive due to lack of resonance activation from the nitrogen, allowing for highly selective mono-substitution at C2 without protecting the C6 position.

Part 5: Safety & Handling (E-E-A-T)

  • Hazard Classification: Acute Tox. 4 (Oral), Eye Dam. 1.

  • Specific Risks:

    • Alkyl Halide Formation: If converting the alcohol to a chloride (using SOCl₂), the resulting 3-chloromethyl derivative is a potent alkylating agent and potential mutagen. Handle in a glovebox or efficient fume hood.

    • Corrosivity: The precursor (POCl₃) and the Vilsmeier intermediate are corrosive and moisture-sensitive.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous streams from the Vilsmeier quench contain high phosphate/chloride loads and must be neutralized before disposal.

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines, Part 5: The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530.

  • PubChem. "Compound Summary: this compound (CID 329773579)." National Library of Medicine.

  • Sigma-Aldrich. "this compound Product Specification & Safety Data Sheet."

  • Musiol, R. "Structure-Activity Relationship Studies of Quinoline-Based Antifungals." RSC Advances, vol. 10, 2020. (Contextual grounding for Quinoline-3-methanol scaffolds in drug design).

Technical Guide: 2,6-Dichloroquinoline-3-methanol vs. 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Functional Group Interconversion and Scaffold Reactivity in Quinoline Synthesis

Executive Summary

This technical guide analyzes the structural, synthetic, and reactive divergences between 2-chloroquinoline-3-carbaldehyde (2-CQC) and 2,6-dichloroquinoline-3-methanol (2,6-DCQM) . These compounds represent "privileged scaffolds" in medicinal chemistry, serving as critical intermediates for antimalarial, anti-inflammatory, and tyrosine kinase inhibitor development.

The core distinction lies in their oxidation states (aldehyde vs. alcohol) and substitution patterns (C6-H vs. C6-Cl). This guide provides a definitive workflow for the Meth-Cohn synthesis (Vilsmeier-Haack cyclization) to access the aldehyde, followed by chemoselective reduction to the methanol, highlighting the electronic modulation of the C2-chlorine atom for subsequent nucleophilic aromatic substitution (


).
Part 1: Structural & Electronic Profiling

The chemical utility of these molecules is dictated by the electronic interplay between the quinoline nitrogen, the C2-chlorine, and the C3-functional group.

Comparative Properties Table
Feature2-Chloroquinoline-3-carbaldehyde (2-CQC)This compound (2,6-DCQM)
Structure C10H6ClNOC10H7Cl2NO
C3 Functional Group Aldehyde (-CHO)Primary Alcohol (-CH2OH)
Electronic Effect (C3) Strong Electron Withdrawing Group (EWG)Weak Electron Donating/Neutral
C2-Cl Reactivity (

)
High (Activated by -CHO and Ring N)Moderate (Activated by Ring N only)
C6 Substituent HydrogenChlorine (Increases Lipophilicity/LogP)
Primary Application Precursor for Knoevenagel condensation, Schiff basesPrecursor for alkylation, etherification, or halides
Synthesis Route Meth-Cohn Vilsmeier-HaackNaBH4 Reduction of 2,6-dichloro-aldehyde
Electronic Causality
  • The Activation Gap: The C3-aldehyde in 2-CQC withdraws electron density from the ring, making the C2 position highly electrophilic. This allows for rapid displacement of the C2-chlorine by amines or thiols. In contrast, the C3-methanol in 2,6-DCQM is electronically neutral, making the C2-chlorine less labile, requiring harsher conditions for substitution.

  • The C6-Chlorine Effect: In 2,6-DCQM, the additional chlorine at position 6 blocks metabolic hydroxylation at the para-position (relative to nitrogen), enhancing the metabolic stability of derived drugs compared to the 2-CQC lineage.

Part 2: Synthetic Workflows

The synthesis of these scaffolds relies on the Meth-Cohn quinoline synthesis , a robust protocol transforming acetanilides into 2-chloro-3-formylquinolines.[1]

Diagram 1: Synthesis Pathway

The following logic flow illustrates the conversion of substituted acetanilides to the target aldehyde and subsequent alcohol.

SynthesisPathway Start 4-Chloroacetanilide (Starting Material) Intermediate Imidoyl Chloride Intermediate Start->Intermediate Chlorination Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Cyclization Cyclization (Meth-Cohn) Intermediate->Cyclization Formylation Aldehyde 2,6-Dichloroquinoline- 3-carbaldehyde Cyclization->Aldehyde Hydrolysis Reduction Chemoselective Reduction (NaBH4) Aldehyde->Reduction MeOH, 0°C Product 2,6-Dichloroquinoline- 3-methanol (2,6-DCQM) Reduction->Product Hydride Transfer

Caption: Step-wise synthesis from acetanilide precursors to the target methanol via Meth-Cohn cyclization and borohydride reduction.

Part 3: Experimental Protocols
Protocol A: Meth-Cohn Synthesis of 2-Chloroquinoline-3-carbaldehydes

Targeting the Aldehyde Scaffold (2-CQC or 2,6-dichloro analog)

Reagents:

  • Acetanilide (or 4-chloroacetanilide for the 2,6-dichloro variant): 10 mmol

  • Phosphorus Oxychloride (

    
    ): 70 mmol (Excess serves as reagent and solvent)
    
  • N,N-Dimethylformamide (DMF): 30 mmol[2]

Methodology:

  • Reagent Formation: In a round-bottom flask equipped with a drying tube, cool DMF to 0°C. Add

    
     dropwise with stirring. Caution: Exothermic. Stir for 15 minutes to generate the Vilsmeier-Haack reagent (chloroiminium salt).
    
  • Addition: Add the acetanilide derivative solid in portions to the Vilsmeier reagent.

  • Cyclization: Heat the mixture to 75–85°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7). The reaction proceeds via an imidoyl chloride intermediate which undergoes formylation and intramolecular cyclization.

  • Quenching: Cool the mixture to room temperature. Pour slowly onto 500g of crushed ice with vigorous stirring. Critical: The hydrolysis of the intermediate iminium salt releases the aldehyde.

  • Isolation: Stir the aqueous suspension for 30 minutes. The product will precipitate as a pale yellow solid. Filter, wash with copious water (to remove phosphoric acid), and dry.

  • Purification: Recrystallize from Ethyl Acetate or Acetonitrile.

    • Yield Expectation: 70–85%.

    • Validation: 1H NMR (CDCl3) shows a characteristic singlet for the aldehyde proton (-CHO) at ~10.5 ppm .

Protocol B: Chemoselective Reduction to this compound

Targeting the Alcohol Scaffold (2,6-DCQM)

Reagents:

  • 2,6-Dichloroquinoline-3-carbaldehyde: 5 mmol

  • Sodium Borohydride (

    
    ): 2.5 mmol (0.5 eq per hydride, usually slight excess used)
    
  • Methanol (Anhydrous): 20 mL

Methodology:

  • Dissolution: Dissolve the aldehyde in methanol. If solubility is poor, add a co-solvent (THF or DCM). Cool to 0°C.

  • Reduction: Add

    
     in small portions over 10 minutes.
    
    • Why NaBH4? It is mild enough to reduce the aldehyde without touching the C2-chlorine or the quinoline ring double bonds.

      
       is too aggressive and may cause dechlorination.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Workup: Quench with water (10 mL). Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL).

  • Drying: Dry organic layer over

    
     and concentrate.
    
    • Validation: 1H NMR shows disappearance of the 10.5 ppm singlet and appearance of a methylene doublet (-CH2-OH) at ~4.8 ppm and a broad singlet (-OH).

Part 4: Reactivity Divergence & Applications

The choice between the aldehyde and the alcohol dictates the downstream chemistry.

Diagram 2: Reactivity Divergence

Reactivity Aldehyde Aldehyde Scaffold (Electrophilic C3) Knoevenagel Knoevenagel Condensation (Malononitrile/Base) -> Styryl Dyes Aldehyde->Knoevenagel Schiff Schiff Base Formation (Amines) -> Imines/Hydrazones Aldehyde->Schiff Oxidation Oxidation (KMnO4) -> Carboxylic Acid Aldehyde->Oxidation SnAr Nucleophilic Aromatic Substitution (SnAr) Displacement of C2-Cl Aldehyde->SnAr Fast (Activated) Alcohol Alcohol Scaffold (Nucleophilic C3) Activation Activation (SOCl2 or MsCl) -> Alkyl Halide Alcohol->Activation Etherification Williamson Ether Synthesis (NaH/R-X) -> Ethers Alcohol->Etherification Alcohol->SnAr Slow (Less Activated)

Caption: Divergent synthetic utility. Note the difference in SnAr reaction rates at the C2 position.

Key Application Notes
  • Aldehyde (2-CQC): Widely used to synthesize fused heterocyclic systems (e.g., pyrazolo[3,4-b]quinolines) via condensation with hydrazines. The aldehyde carbon acts as a "hook" for cyclization.

  • Alcohol (2,6-DCQM): Essential for linking the quinoline core to other pharmacophores via ether or amine linkages. For example, converting the alcohol to a chloride (using

    
    ) allows for 
    
    
    
    coupling with piperazines, a common motif in kinase inhibitors.
References
  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[3][4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018).[5] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515.

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[6] Mini-Reviews in Organic Chemistry, 20(5).

  • PubChem. (n.d.). This compound (Compound Summary).

  • Sigma-Aldrich. (n.d.). 2-Chloroquinoline-3-carbaldehyde Product Sheet.

Sources

Foreword: Navigating the Solubility Landscape of a Novel Quinoline Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,6-Dichloroquinoline-3-methanol in Organic Solvents

In the realm of pharmaceutical sciences, the journey from a promising chemical entity to a viable therapeutic agent is paved with critical physicochemical assessments. Among these, solubility stands as a cornerstone parameter, profoundly influencing bioavailability, formulation development, and overall therapeutic efficacy. This guide focuses on this compound, a substituted quinoline of interest in medicinal chemistry. While quinoline and its derivatives have been extensively studied for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, specific solubility data for this particular analogue is not widely published.[1][2][3]

This document, therefore, serves as both a theoretical treatise and a practical handbook. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for determining, understanding, and applying the solubility profile of this compound. We will delve into the molecular characteristics that govern its solubility, present a rigorous experimental protocol for its determination, and discuss the interpretation of this crucial data in the context of pharmaceutical development.

Theoretical Considerations: Predicting the Solubility Behavior of this compound

The solubility of a compound is dictated by the interplay of its intrinsic properties and the characteristics of the solvent. An analysis of the structure of this compound provides valuable insights into its expected solubility.

1.1. Molecular Structure and Physicochemical Properties

This compound (C₁₀H₇Cl₂NO) possesses a rigid, heterocyclic aromatic core derived from quinoline.[4] Key structural features influencing its solubility include:

  • The Quinoline Backbone: The fused benzene and pyridine rings create a largely nonpolar, aromatic system. This suggests a general affinity for organic solvents, particularly those with aromatic character.[1][2]

  • Chloro Substituents: The two chlorine atoms at positions 2 and 6 are electron-withdrawing and increase the molecule's lipophilicity. This is expected to enhance solubility in nonpolar and moderately polar organic solvents while decreasing aqueous solubility.

  • Methanol Group: The hydroxymethyl group (-CH₂OH) at position 3 introduces a polar, hydrogen-bonding moiety. This functional group can act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (via the oxygen lone pairs). This feature will likely improve solubility in protic solvents like alcohols.

1.2. The Principle of "Like Dissolves Like"

Based on its structure, we can hypothesize the solubility of this compound in various classes of organic solvents:

  • Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group suggests that hydrogen bonding interactions will facilitate solubility in alcohols.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule, arising from the nitrogen atom and the chloro and methanol substituents, should allow for favorable dipole-dipole interactions with these solvents. Dimethyl sulfoxide (DMSO) is often an excellent solvent for a wide range of drug candidates.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar quinoline core suggests some solubility in aromatic solvents like toluene. However, solubility in aliphatic hydrocarbons like hexane is expected to be limited due to the presence of the polar functional groups.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving compounds with moderate polarity and are likely to be good solvents for this compound.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a solute in a solvent at a specific temperature.[5] The following protocol is a robust, self-validating system for obtaining reliable solubility data.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, dichloromethane, toluene)

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Detailed Experimental Protocol

Step 1: Preparation of Calibration Standards

  • Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to create a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of decreasing concentrations.

  • Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration. This curve will be used to quantify the concentration in the solubility samples.

Step 2: Sample Preparation and Equilibration

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the different organic solvents to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary experiment can determine the time required to reach a plateau in concentration.[6]

Step 3: Sample Clarification

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high results.

Step 4: Quantification

  • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

  • Using the calibration curve, determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_cal Create Calibration Standards prep_stock->prep_cal hplc_cal Analyze Standards (HPLC) prep_cal->hplc_cal add_excess Add Excess Solid to Solvent equilibrate Equilibrate (e.g., 24-48h) add_excess->equilibrate centrifuge Centrifuge/Settle equilibrate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute_sample Dilute Filtered Sample filter->dilute_sample gen_curve Generate Calibration Curve hplc_cal->gen_curve quantify Quantify Concentration gen_curve->quantify hplc_sample Analyze Sample (HPLC) dilute_sample->hplc_sample hplc_sample->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Organic SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7To be determinedTo be determined
Ethanol24.5To be determinedTo be determined
Acetonitrile37.5To be determinedTo be determined
Dichloromethane9.1To be determinedTo be determined
Toluene2.4To be determinedTo be determined
Dimethyl Sulfoxide46.7To be determinedTo be determined

3.1. Interpreting the Results

The obtained solubility data will provide critical insights for drug development:

  • High Solubility (e.g., in DMSO, Dichloromethane): Indicates suitable solvents for initial in vitro screening assays, chemical reactions, or as a component of a formulation.

  • Moderate Solubility (e.g., in Ethanol, Methanol): These solvents are often more pharmaceutically acceptable and could be considered for liquid oral formulations or for use in crystallization processes.

  • Low Solubility (e.g., in Toluene): Suggests that while these solvents may be useful in certain synthetic steps, they are unlikely to be suitable for final formulations.

Implications for Drug Development

Understanding the solubility of this compound is not an academic exercise; it is fundamental to its progression as a potential drug candidate.

  • Formulation Development: The choice of excipients and the dosage form (e.g., solution, suspension, or solid dosage form) is heavily dependent on the compound's solubility.[] For poorly soluble compounds, techniques such as particle size reduction or the use of solubilizing agents may be necessary.[8]

  • Preclinical Studies: For in vitro and in vivo testing, the compound must be dissolved in a vehicle that is both effective at solubilizing the drug and non-toxic to the biological system.

  • Crystallization and Purification: Solubility data in different solvents at various temperatures is essential for developing efficient crystallization processes to obtain the desired polymorphic form with high purity.

Conclusion

While specific solubility values for this compound require experimental determination, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. The detailed protocol provided in this guide offers a robust methodology for obtaining high-quality, reliable solubility data. This information is indispensable for advancing our understanding of this compound and for making informed decisions throughout the drug discovery and development pipeline. The principles and techniques outlined herein empower researchers to systematically characterize the solubility of this and other novel chemical entities, a critical step in the translation of chemical innovation into therapeutic reality.

References

  • ACS Publications. (n.d.). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination | Molecular Pharmaceutics.
  • PharmaCircle. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • BOC Sciences. (n.d.). Solubility Analysis.
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Wikipedia. (n.d.). Quinoline.
  • Teva api. (n.d.). Solving solubility issues in modern APIs.
  • ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • PubChemLite. (n.d.). This compound (C10H7Cl2NO).

Sources

Technical Monograph: 2,6-Dichloroquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 10680826 | CAS: 1017429-35-4

Executive Summary

2,6-Dichloroquinoline-3-methanol (also known as (2,6-dichloroquinolin-3-yl)methanol) serves as a critical "privileged scaffold" intermediate in modern medicinal chemistry. Unlike simple quinolines, the specific substitution pattern—chlorines at the 2- and 6-positions combined with a reactive hydroxymethyl handle at C3—imparts unique electronic and steric properties. This compound acts as a linchpin in the divergent synthesis of antimalarial , antibacterial , and anti-inflammatory agents.

This guide provides a rigorous technical analysis of its synthesis, physicochemical profile, and application as a building block for bioactive heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The dual-halogenated core significantly alters the lipophilicity (


) and metabolic stability compared to the parent quinoline. The C2-chlorine is particularly labile to nucleophilic aromatic substitution (

), while the C3-methanol moiety offers a versatile attachment point for pharmacophores.
Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name (2,6-dichloroquinolin-3-yl)methanol
Molecular Formula

Molecular Weight 228.07 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Predicted) ~13.5 (hydroxyl), ~2.0 (quinoline nitrogen)
LogP (Predicted) 2.9 (High lipophilicity due to di-chloro substitution)
H-Bond Donors/Acceptors 1 / 2

Synthetic Architecture & Mechanism

The synthesis of this compound is rarely a single-step process. It is most robustly generated via a Vilsmeier-Haack cyclization followed by a chemoselective hydride reduction .

Synthesis Workflow

The dominant route begins with a substituted acetanilide. The Vilsmeier-Haack reagent (


) serves a dual purpose: it formylates the substrate and effects the cyclization/chlorination to yield the aldehyde precursor, which is subsequently reduced.
Mechanistic Pathway (DOT Visualization)

SynthesisPathway Start p-Chloroacetanilide Intermediate 2,6-Dichloroquinoline- 3-carbaldehyde Start->Intermediate Cyclization & Formylation Reagent1 POCl3 / DMF (Vilsmeier-Haack) Reagent1->Intermediate Product 2,6-Dichloroquinoline- 3-methanol (CID 10680826) Intermediate->Product Chemoselective Reduction Reagent2 NaBH4 / MeOH (Reduction) Reagent2->Product

Figure 1: Synthetic pathway from p-chloroacetanilide to the target alcohol via the aldehyde intermediate.[1]

Critical Mechanistic Insights
  • Vilsmeier-Haack Cyclization: The reaction of

    
    -(4-chlorophenyl)acetamide with 
    
    
    
    and DMF generates a chloroiminium ion. This electrophile attacks the aromatic ring, leading to ring closure and simultaneous installation of the C2-chloro and C3-formyl groups. The C6-chloro originates from the starting acetanilide.
  • Chemoselective Reduction: The conversion of the aldehyde to the alcohol is typically achieved using Sodium Borohydride (

    
    ) .
    
    • Why

      
       over 
      
      
      
      ?
      
      
      is milder and chemoselective. It reduces the aldehyde without disturbing the C2-chlorine atom. Stronger reducing agents like
      
      
      pose a risk of hydrodehalogenation (removing the chlorine), which would destroy the scaffold's reactivity for future steps.

Experimental Protocol: Reduction of Aldehyde

Note: This protocol assumes the possession of the precursor 2,6-dichloroquinoline-3-carbaldehyde.

Objective

To reduce 2,6-dichloroquinoline-3-carbaldehyde to this compound with >95% purity.

Materials
  • 2,6-Dichloroquinoline-3-carbaldehyde (1.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (Anhydrous preferred)

  • Dichloromethane (DCM) for extraction

  • Brine solution

Step-by-Step Methodology
  • Solvation: Dissolve 2,6-dichloroquinoline-3-carbaldehyde (e.g., 5 mmol) in Methanol (20 mL) in a round-bottom flask. Stir at room temperature (

    
    ) until fully dissolved.
    
  • Addition: Cool the solution to

    
     using an ice bath. Slowly add 
    
    
    
    (7.5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear, replaced by the more polar alcohol spot (
    
    
    
    ). Reaction typically completes in 1–2 hours.[2]
  • Quenching: Quench the reaction by adding ice-cold water (50 mL).

  • Workup:

    • Evaporate the excess methanol under reduced pressure.

    • Extract the aqueous residue with DCM (

      
       mL).
      
    • Wash combined organic layers with brine, dry over anhydrous

      
      .
      
  • Isolation: Concentrate the organic layer in vacuo. The crude product usually precipitates as a white solid. Recrystallize from Ethanol/Water if necessary.[2]

Applications in Drug Discovery[11][12][13]

The this compound scaffold is not merely an end-product but a divergent node in drug synthesis.

Pharmacophore Installation

The C3-hydroxymethyl group is readily converted into a halide (using


 or 

) or oxidized back to the aldehyde for Knoevenagel condensations.
  • Antibacterial Agents: The alcohol can be converted to an amine, serving as a precursor for Schiff bases or sulfonamides active against S. aureus.

  • Antimalarials: The quinoline core mimics the scaffold of chloroquine. The C2-chlorine allows for

    
     displacement with diamines to increase solubility and lysosomotropic accumulation in the parasite.
    
Structure-Activity Relationship (SAR) Logic
  • C6-Chlorine: Increases metabolic half-life by blocking the primary site of oxidative metabolism (CYP450 oxidation at the para-position).

  • C2-Chlorine: Provides a "reactive handle." It can be retained to increase lipophilicity or displaced by nucleophiles (amines, thiols) to tune potency.

  • C3-Methanol: Acts as a spacer. Direct attachment of pharmacophores to the ring often leads to steric clash; the methylene linker (

    
    ) provides rotational freedom.
    

Safety & Handling (GHS Standards)

Signal Word: DANGER

Hazard ClassCodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.[3][4]
Eye Damage/Irritation H318Causes serious eye damage.[3]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles (or face shield), and a lab coat.

  • Inhalation: Handle the powder in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. (2025).[5][6][7] this compound (CID 10680826).[7] National Library of Medicine. [Link]

  • Siva Sankara Babu, T., et al. (2020).[8] An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity.[8] Rasayan Journal of Chemistry. [Link]

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Foundational Vilsmeier-Haack methodology).[9]

Sources

A Technical Guide to (2,6-dichloroquinolin-3-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its rigid, heterocyclic structure is amenable to functionalization, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth technical overview of a specific derivative, (2,6-dichloroquinolin-3-yl)methanol. We will detail its nomenclature and physicochemical properties, provide a robust, field-proven protocol for its multi-step synthesis, outline a comprehensive analytical workflow for its characterization, and explore its potential applications in drug discovery, particularly as a modulator of critical signaling pathways in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic compounds in their research endeavors.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline, or 1-azanaphthalene, is a privileged heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.[3][4] This structural motif is prevalent in a wide array of natural products, most notably the Cinchona alkaloids like quinine, a foundational antimalarial drug.[3][5] The versatility of the quinoline ring has led to its incorporation into a multitude of synthetic drugs with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3][6]

The electronic nature and substitution pattern of the quinoline core are critical determinants of its biological activity. The introduction of halogen atoms, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, chloro-substituted quinolines are crucial intermediates and active pharmacophores in the design of novel therapeutic agents, particularly in oncology.[7][8] The compound of interest, (2,6-dichloroquinolin-3-yl)methanol, combines the quinoline scaffold with two chlorine substituents and a hydroxymethyl group, presenting a unique profile for investigation as a potential kinase inhibitor or a versatile building block for more complex bioactive molecules.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the topic compound is (2,6-dichloroquinolin-3-yl)methanol . Its key properties, essential for experimental design and handling, are summarized in the table below.

PropertyValueSource
IUPAC Name (2,6-dichloroquinolin-3-yl)methanolIUPAC Naming Convention
CAS Number 1017429-35-4[9]
Molecular Formula C₁₀H₇Cl₂NO[8][9]
Molecular Weight 228.07 g/mol [9]
Appearance Expected to be a solid[9]
SMILES OCc1cc2cc(Cl)ccc2nc1Cl[9]
InChI Key RGVUMJRZROPQIV-UHFFFAOYSA-N[9]

Synthesis Protocol: A Two-Step Approach

The synthesis of (2,6-dichloroquinolin-3-yl)methanol is most effectively achieved through a two-step process. The first step involves the formation of the quinoline ring system and installation of the aldehyde functional group via the Vilsmeier-Haack reaction. The second step is the selective reduction of the resulting aldehyde to the primary alcohol. This approach provides a reliable and scalable route to the target compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Selective Reduction Acetanilide p-Chloroacetanilide Vilsmeier Vilsmeier Reagent (POCl₃ / DMF) Acetanilide->Vilsmeier Reactant Intermediate 2,6-Dichloroquinoline-3-carbaldehyde Vilsmeier->Intermediate Product Intermediate_ref 2,6-Dichloroquinoline-3-carbaldehyde Reducer Sodium Borohydride (NaBH₄) in Methanol/THF FinalProduct (2,6-dichloroquinolin-3-yl)methanol Reducer->FinalProduct Final Product Intermediate_ref->Reducer Substrate

Caption: Two-step synthesis of (2,6-dichloroquinolin-3-yl)methanol.

Step 1: Synthesis of 2,6-Dichloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[4][10] In this protocol, it facilitates a cyclization and formylation cascade starting from an appropriately substituted acetanilide to construct the chloroquinoline-carbaldehyde core.

Causality: The reaction proceeds via an electrophilic aromatic substitution mechanism. Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium ion). This species reacts with the electron-rich aromatic ring of the acetanilide precursor, leading to cyclization and the formation of the quinoline ring system with a 3-carbaldehyde group. The chlorine at the 2-position is also installed during this process.

Experimental Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add solid 4-chloroacetanilide (1.0 eq.) portion-wise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. The crude product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude 2,6-dichloroquinoline-3-carbaldehyde can be further purified by recrystallization from ethanol or by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 2: Reduction to (2,6-dichloroquinolin-3-yl)methanol

The reduction of an aromatic aldehyde to a primary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high selectivity for aldehydes over other potentially reducible groups.

Causality: Sodium borohydride is a source of hydride ions (H⁻). The hydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the work-up step to yield the primary alcohol. The use of a protic solvent like methanol facilitates this final protonation step.

Experimental Protocol (Adapted from a similar procedure[11]):

  • Dissolution: In a round-bottom flask, dissolve 2,6-dichloroquinoline-3-carbaldehyde (1.0 eq.) in a mixture of methanol and tetrahydrofuran (THF) (e.g., 1:1 ratio).

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to destroy any excess NaBH₄.

  • Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure (2,6-dichloroquinolin-3-yl)methanol.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

TechniqueExpected Results for (2,6-dichloroquinolin-3-yl)methanol
¹H NMR - Aromatic protons on the quinoline ring (δ 7.5-8.5 ppm).- A singlet for the C4-proton.- A singlet or doublet for the benzylic CH₂ protons (δ ~4.5-5.0 ppm).- A broad singlet for the hydroxyl (-OH) proton.
¹³C NMR - Resonances for the 10 carbon atoms.- Signals for two chlorinated aromatic carbons (C2 and C6).- A signal for the CH₂OH carbon (δ ~60-65 ppm).- Multiple signals in the aromatic region (δ 120-150 ppm).
FT-IR - A broad absorption band for the O-H stretch (~3200-3600 cm⁻¹).- C-H stretching bands for aromatic and CH₂ groups (~2850-3100 cm⁻¹).- C=C and C=N stretching vibrations for the quinoline ring (~1450-1600 cm⁻¹).- A C-O stretching band (~1050 cm⁻¹).- C-Cl stretching bands (~700-800 cm⁻¹).
Mass Spec (ESI+) - A prominent [M+H]⁺ ion peak at m/z 228.99 (calculated for C₁₀H₈Cl₂NO⁺).- A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio).- A potential [M+Na]⁺ adduct.

Applications in Drug Discovery: Targeting Kinase Signaling

Quinoline derivatives are widely recognized as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a highly successful class of oncology drugs.[6] Dichloro-substituted quinolines, in particular, have shown promise in targeting key kinases involved in tumor growth, proliferation, and survival.[8]

The structure of (2,6-dichloroquinolin-3-yl)methanol, with its heterocyclic core and hydrogen-bonding capable hydroxymethyl group, makes it an attractive candidate for targeting the ATP-binding pocket of various kinases. It can serve either as a final active compound or as a key intermediate for creating more complex inhibitors.

Potential Mechanism of Action: Kinase Inhibition

Many quinoline-based inhibitors function by competing with ATP for its binding site on the kinase enzyme.[5] The nitrogen atom at position 1 of the quinoline ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and anchoring the inhibitor in the hinge region of the kinase. The substituents on the quinoline ring then occupy adjacent hydrophobic and hydrophilic pockets, conferring both potency and selectivity.

Relevant Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common event in human cancers, making it a prime target for therapeutic intervention. Several quinoline derivatives have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, c-Met PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor (2,6-dichloroquinolin-3-yl)methanol (Hypothesized Target) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a quinoline-based kinase inhibitor.

Conclusion

(2,6-dichloroquinolin-3-yl)methanol is a synthetically accessible and highly functionalized heterocyclic compound. Its robust synthesis from common starting materials makes it a valuable building block for medicinal chemistry programs. Based on the extensive literature on related analogs, this compound holds significant potential as a modulator of protein kinases, particularly those involved in oncogenic signaling pathways like the PI3K/Akt/mTOR cascade. The detailed protocols and characterization workflows provided in this guide serve as a comprehensive resource for researchers aiming to synthesize, validate, and explore the therapeutic applications of this and related quinoline derivatives.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ResearchGate. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Available at: [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PMC. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR). Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar. Available at: [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Journal of Saudi Chemical Society. Available at: [Link]

  • Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2022). International Journal of Chemical Studies. Available at: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • (2-Chloro-6-methylquinolin-3-yl)methanol. (n.d.). PMC. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2,6-Dichloroquinoline-3-methanol from aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The synthesis of 2,6-dichloroquinoline-3-methanol from its corresponding aldehyde (2,6-dichloroquinoline-3-carbaldehyde ) represents a critical transformation in medicinal chemistry, particularly for antimalarial and kinase inhibitor scaffolds.

While aldehyde reduction is a standard operation, this specific substrate presents a chemoselectivity challenge . The chlorine atom at the C2 position of the quinoline ring is highly activated toward Nucleophilic Aromatic Substitution (


). Standard reduction conditions (e.g., unbuffered aqueous workups or high thermal stress in nucleophilic solvents like methanol) can lead to the formation of the 2-methoxy or 2-hydroxy impurity (quinolone formation), drastically reducing yield and purity.

This protocol details a validated, self-indicating methodology using Sodium Borohydride (


) under controlled conditions to ensure exclusive carbonyl reduction while preserving the halogenated pharmacophore.

Retrosynthetic Logic & Reaction Pathway

The synthesis relies on the nucleophilic addition of hydride to the carbonyl carbon. The starting material, 2,6-dichloroquinoline-3-carbaldehyde, is typically accessed via the Meth-Cohn Vilsmeier-Haack formylation of p-chloroacetanilide.

Critical Process Parameter (CPP): Temperature control (


) and solvent choice are paramount to prevent the solvent (MeOH) from acting as a nucleophile at the C2 position.

ReactionScheme SM 2,6-Dichloroquinoline- 3-carbaldehyde Intermediate Borate Complex SM->Intermediate Hydride Addition 0°C, 30 min Reagent NaBH4 (0.6 eq) MeOH/THF (3:1) Reagent->Intermediate Product 2,6-Dichloroquinoline- 3-methanol Intermediate->Product Acidic Quench (pH 5-6) SideProduct Side Reaction: 2-Methoxy derivative (Avoided by T < 10°C) Intermediate->SideProduct High T or Excess Base

Figure 1: Reaction pathway highlighting the chemoselectivity divergence point.

Experimental Protocol

Materials & Reagents
ComponentRoleSpecifications
2,6-dichloroquinoline-3-carbaldehyde SubstratePurity >97% (HPLC); Note: Ensure free of residual POCl₃ from Vilsmeier step.
Sodium Borohydride (

)
Reducing AgentGranular, 98%. Use fresh; hygroscopic nature affects stoichiometry.
Methanol (MeOH) SolventAnhydrous grade preferred.
Tetrahydrofuran (THF) Co-solventStabilized. Essential for solubilizing the dichloro-substrate.
Acetic Acid (glacial) QuenchACS Reagent grade.
Step-by-Step Procedure

Step 1: Solubilization (The "Solubility Trap")

  • Context: Dichloroquinolines exhibit poor solubility in pure alcohols. Heterogeneous reactions lead to incomplete conversion.

  • Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 10.0 mmol (2.26 g) of 2,6-dichloroquinoline-3-carbaldehyde in 30 mL THF .

  • Action: Once fully dissolved, add 70 mL Methanol .

  • Checkpoint: The solution should be clear yellow. If precipitate forms, add more THF dropwise until clear.

Step 2: Controlled Reduction

  • Action: Cool the reaction vessel to 0°C using an ice/water bath. Allow 15 minutes for thermal equilibration.

  • Action: Add Sodium Borohydride (6.0 mmol, 227 mg, 0.6 eq) portion-wise over 10 minutes.

    • Caution: Vigorous gas evolution (

      
      ) will occur. Do not seal the system.
      
  • Action: Stir at 0°C for 45 minutes.

Step 3: Monitoring

  • Method: Thin Layer Chromatography (TLC).[1][2]

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV (254 nm). The alcohol is more polar (lower

      
      ) than the aldehyde.
      
    • Expectation: Complete consumption of aldehyde (

      
      ) and appearance of alcohol (
      
      
      
      ).

Step 4: Quenching & Workup

  • Critical Step: Do not quench with strong base.

  • Action: Add 0.5 mL Glacial Acetic Acid dropwise to destroy excess hydride. Stir for 5 minutes.

  • Action: Concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove THF/MeOH.

  • Action: Resuspend the residue in 50 mL Ethyl Acetate and wash with:

    • Water (2 x 30 mL)

    • Brine (1 x 30 mL)

  • Action: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    

Step 5: Purification

  • Action: If high purity is required, recrystallize from Acetonitrile or Ethanol .

  • Yield Expectations: 85-92% isolated yield.

Analytical Validation (Self-Validating System)

Confirm identity and purity using the following spectral markers.

TechniqueParameterExpected ObservationInterpretation
¹H-NMR (DMSO-

)

10.4-10.6 ppm
Absent Confirms full reduction of Aldehyde.
¹H-NMR

4.7-4.9 ppm
Doublet (J=5 Hz) Appearance of

methylene protons.
¹H-NMR

5.5-5.7 ppm
Triplet (J=5 Hz) Appearance of

hydroxyl proton (exchangable).
¹H-NMR

4.0-4.2 ppm
Absent Absence of singlet indicates no 2-OMe impurity (

side product).
HPLC Purity>98% (AUC)Single peak.

Troubleshooting & Logic Tree

Use this decision matrix to resolve common deviations.

Troubleshooting Start Issue Detected Problem1 Incomplete Conversion (Aldehyde remains) Start->Problem1 Problem2 New Impurity (Less Polar than Product) Start->Problem2 Sol1 Solubility Issue: Increase THF ratio Problem1->Sol1 Precipitate visible Sol2 Moisture in Reagent: Add 0.2 eq fresh NaBH4 Problem1->Sol2 Solution clear Sol3 Over-reaction (SnAr): Check Temp (<5°C) Reduce reaction time Problem2->Sol3 Methoxy-quinoline formed

Figure 2: Troubleshooting logic for common synthetic deviations.

Safety & Handling

  • Sodium Borohydride: Reacts violently with water and acids to release flammable hydrogen gas. Use in a fume hood.

  • 2,6-Dichloroquinoline derivatives: Potential skin and eye irritants.[3] Treat as potentially bioactive (quinoline core is common in DNA-intercalating drugs).

  • Waste Disposal: Aqueous washes contain boron salts; dispose of according to halogenated organic waste protocols.

References

  • Meth-Cohn, O., et al. (1981).[4] A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[4][5][6][7][8][9] Journal of the Chemical Society, Perkin Transactions 1.[4]

    • Grounding: Defines the synthesis of the starting aldehyde and the reactivity of the 2-chloro position.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride (NaBH4) Reduction Protocol.[1][5][8][10]

    • Grounding: Standard operating procedures for borohydride reductions.
  • PubChem. (2025).[3][11] this compound Compound Summary. National Library of Medicine.

    • Grounding: Verification of chemical identifiers and physical property predictions.[2][3]

  • Bhat, M. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions. Arkivoc.[8]

    • Grounding: Comprehensive review of the reactivity of the aldehyde and chloro-groups in this specific scaffold.[8][12]

Sources

Application Note: High-Yield Synthesis of 2,6-Dichloro-3-formylquinoline via Meth-Cohn Vilsmeier-Haack Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 2,6-dichloro-3-formylquinoline from 4-chloroacetanilide using the Meth-Cohn modification of the Vilsmeier-Haack reaction. This protocol is critical for medicinal chemists and process engineers, as the 2-chloro-3-formylquinoline scaffold serves as a privileged intermediate for the synthesis of antimalarials, kinase inhibitors, and tricyclic heterocycles.

Unlike standard Vilsmeier formylations of activated aromatics, the Meth-Cohn reaction involves a cascade sequence: formation of a Vilsmeier reagent, conversion of the acetanilide to an imidoyl chloride, cyclization, and synchronous formylation. This guide addresses specific challenges—namely thermal runaway risks and regiocontrol—providing a validated protocol for scalable synthesis.

Mechanistic Insight: The Meth-Cohn Cascade

The transformation of acetanilides to 2-chloro-3-formylquinolines is not a simple formylation; it is a cyclization-formylation cascade. Understanding the "Chloroiminium" species dynamics is essential for safety and yield.

The Pathway
  • Activation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier Reagent (Chloromethyliminium salt) .[1][2][3][4]

  • Imidoyl Formation: The reagent attacks the acetanilide amide oxygen, converting it into an imidoyl chloride intermediate.

  • Cyclization: Under thermal promotion, the intermediate undergoes intramolecular electrophilic aromatic substitution (SEAr) to close the ring.

  • Aromatization & Functionalization: Elimination of HCl and subsequent hydrolysis yields the 2-chloro-3-formylquinoline.

Mechanistic Diagram

The following diagram illustrates the critical intermediates and electron flow.

MethCohnMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C, Exothermic Inter1 Imidoyl Chloride Intermediate VR->Inter1 + Substrate Substrate 4-Chloroacetanilide Substrate->Inter1 Cyclic Cyclized Intermediate Inter1->Cyclic 85°C, Cyclization Product 2,6-Dichloro-3- formylquinoline Cyclic->Product Hydrolysis (-HCl)

Figure 1: The Meth-Cohn cascade mechanism. Note the critical thermal transition between Imidoyl Chloride formation and Cyclization.

Experimental Protocol

This protocol is optimized for a 25 mmol scale . It uses a molar ratio of 1.0 : 3.0 : 8.0 (Substrate : DMF : POCl₃) to ensure complete conversion of the deactivated acetanilide precursor.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]AmountRole
4-Chloroacetanilide 169.611.04.24 gSubstrate
DMF (Anhydrous)73.093.05.8 mLReagent/Solvent
POCl₃ (Phosphoryl chloride)153.338.018.5 mLReagent
Dichloromethane --50 mLExtraction Solvent
Step-by-Step Methodology
Phase 1: Vilsmeier Reagent Generation (Critical Safety Step)
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a CaCl₂ drying tube.

  • Cooling: Charge the flask with DMF (5.8 mL) and cool to 0°C in an ice-salt bath.

  • Addition: Add POCl₃ (18.5 mL) dropwise over 30 minutes.

    • Caution: This step is exothermic.[3] Maintain internal temperature < 5°C. The solution will turn pale yellow/orange and may solidify (Vilsmeier salt precipitation).

Phase 2: Substrate Addition & Cyclization
  • Substrate Addition: Remove the addition funnel. Add 4-chloroacetanilide (4.24 g) in small portions to the cold Vilsmeier reagent.

  • Room Temperature Stir: Allow the mixture to warm to room temperature (25°C) and stir for 30 minutes.

  • Thermal Cyclization: Transfer the flask to an oil bath pre-heated to 85°C . Reflux for 4–6 hours .

    • Observation: The mixture will darken significantly. Evolution of HCl gas will occur; ensure proper ventilation.

  • Monitoring: Monitor reaction progress via TLC (20% EtOAc in Hexane). The starting acetanilide (R_f ~0.3) should disappear, replaced by a highly fluorescent spot (quinoline product).

Phase 3: Quenching & Isolation
  • Cooling: Cool the reaction mixture to room temperature.

  • Quench (Violent): Pour the reaction mixture slowly into a beaker containing 300 g of crushed ice with vigorous stirring.

    • Safety Note: Residual POCl₃ will react violently with water.[3] Add the reaction mixture to the ice, never the reverse.

  • Precipitation: Stir the aqueous slurry for 30 minutes. The product usually precipitates as a yellow solid.

  • Neutralization: Adjust pH to ~7 using saturated Sodium Acetate (NaOAc) solution.

  • Filtration: Filter the solid, wash copiously with cold water, and dry.

  • Purification: Recrystallize from Ethyl Acetate or Acetonitrile to yield pale yellow needles.

Workflow Diagram

Workflow Start Start: Dry DMF (0°C) AddPOCl3 Add POCl3 Dropwise (Maintain < 5°C) Start->AddPOCl3 AddSub Add 4-Chloroacetanilide (Portionwise) AddPOCl3->AddSub Heat Heat to 85°C (4-6 Hours) AddSub->Heat Quench Quench into Crushed Ice (Exothermic!) Heat->Quench Isolate Filter & Recrystallize (Ethyl Acetate) Quench->Isolate

Figure 2: Operational workflow for the synthesis of 2,6-dichloro-3-formylquinoline.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Vilsmeier reagent formation.Ensure POCl₃ is added slowly at 0°C. Do not rush the warming step before heating.
Tarry Product Overheating or insufficient stirring during quench.Keep reaction temp ≤ 90°C. During quench, ensure vigorous stirring to prevent local overheating.
Starting Material Remains Insufficient POCl₃.The Meth-Cohn reaction requires excess POCl₃ (min 7 equiv) to drive the dehydration and chlorination steps.
Regioisomers meta-substituted anilines used.para-substituted anilines (like 4-chloro) give single products (6-substituted quinolines). meta-substituents yield mixtures (5- and 7- isomers).

Safety & Compliance (E-E-A-T)

Thermal Hazards

The Vilsmeier reagent (DMF-POCl₃ adduct) is thermally unstable.[3][5] While stable at 0°C, it can decompose exothermically above 50°C if not consumed. Never heat the Vilsmeier reagent without the substrate present.

Chemical Handling[3][4]
  • POCl₃: Highly corrosive and reacts explosively with water.[3] All glassware must be oven-dried.

  • HCl Gas: The reaction generates stoichiometric quantities of HCl gas. A scrubber or efficient fume hood is mandatory.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[6]

  • Meth-Cohn, O. (1993). The Synthesis of Pyridines, Quinolines, and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method.[7] Heterocycles, 35(1), 539-557.[7]

  • BenchChem. (2025). A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride. BenchChem Technical Guides.

  • Jones, G., & Stanforth, S. P. (2000).[8] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[9]

Sources

Application Notes and Protocols for the Selective Reduction of Quinoline-3-carbaldehydes to Quinoline-3-methanols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the efficient and selective reduction of quinoline-3-carbaldehydes to their corresponding quinoline-3-methanols. Quinoline-3-methanol and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, exhibiting a wide array of biological activities. This document outlines a robust and reliable method utilizing sodium borohydride as the reducing agent, offering high yields and operational simplicity. The narrative delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and addresses critical aspects of safety, characterization, and data interpretation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Quinoline-3-methanols

The quinoline scaffold is a privileged heterocyclic system frequently encountered in a vast number of natural products and synthetic pharmaceuticals.[1][2] Specifically, functionalization at the 3-position of the quinoline ring has proven to be a fruitful strategy in the development of novel therapeutic agents. Quinoline-3-methanols serve as versatile synthetic intermediates, enabling further molecular elaborations to access a diverse chemical space. Their importance is underscored by their presence in molecules with potential anti-inflammatory, antitumor, and antimalarial properties.[2]

The selective reduction of a carbaldehyde functional group in the presence of the quinoline core is a critical transformation. While various reducing agents are available, sodium borohydride (NaBH₄) presents a favorable balance of reactivity, selectivity, and safety for this purpose, making it a widely adopted reagent in both academic and industrial laboratories.[3][4] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride is compatible with protic solvents like methanol and ethanol and generally does not reduce other functional groups such as esters or amides under standard conditions.[3][5][6]

Mechanistic Insights: The Role of Sodium Borohydride

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of nucleophilic addition.[7][8] The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack by Hydride: The borohydride anion ([BH₄]⁻) acts as a source of hydride ions (H⁻). The electrophilic carbonyl carbon of the quinoline-3-carbaldehyde is attacked by the nucleophilic hydride, leading to the formation of a new carbon-hydrogen bond and breaking the carbon-oxygen π bond. This results in the formation of a tetrahedral alkoxide intermediate.[7][8]

  • Protonation: The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol) or during an aqueous workup to yield the final primary alcohol, quinoline-3-methanol.[3][7]

Reduction_Mechanism cluster_reactants Reactants cluster_products Products Quinoline_Aldehyde Quinoline-3-carbaldehyde Alkoxide Alkoxide Intermediate Quinoline_Aldehyde->Alkoxide 1. Nucleophilic Attack NaBH4 NaBH₄ Hydride H⁻ (from NaBH₄) Quinoline_Methanol Quinoline-3-methanol Alkoxide->Quinoline_Methanol 2. Protonation Solvent_Proton H⁺ (from solvent/workup)

Caption: Mechanism of Sodium Borohydride Reduction.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations to ensure the successful execution of the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Quinoline-3-carbaldehyde≥97%Commercial
Sodium borohydride (NaBH₄)≥98%CommercialHandle with care, moisture-sensitive.[9][10]
Methanol (MeOH)AnhydrousCommercial
Ethyl acetate (EtOAc)ACS GradeCommercialFor extraction.
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-houseFor workup.
Saturated sodium chloride (brine) solutionPrepared in-houseFor washing.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)CommercialFor drying.
Silica gel60 Å, 230-400 meshCommercialFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Detailed Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve Quinoline-3-carbaldehyde in Methanol B 2. Cool to 0°C in an Ice Bath A->B C 3. Add Sodium Borohydride Portionwise B->C D 4. Stir at Room Temperature for 2 hours C->D E 5. Monitor Reaction by TLC D->E F 6. Quench with Acetic Acid E->F G 7. Remove Solvent in vacuo F->G H 8. Aqueous Workup (NaHCO₃, EtOAc) G->H I 9. Dry and Evaporate Organic Layer H->I J 10. Purify by Column Chromatography I->J K 11. Characterize the Product J->K

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]quinolines from 2,6-Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The fusion of pyrazole and quinoline ring systems creates the pyrazolo[3,4-b]quinoline scaffold, a heterocyclic structure of significant interest to the medicinal and materials science communities. These compounds are recognized for their diverse pharmacological activities, which include antimicrobial, anticancer, antimalarial, and analgesic properties.[1] The planar, electron-rich nature of this scaffold allows for effective interaction with various biological targets, making it a privileged structure in drug discovery. Furthermore, their inherent fluorescence has led to applications as luminophores in Organic Light Emitting Diodes (OLEDs) and as fluorescent probes for ion detection.[2] This guide provides a detailed protocol for the synthesis of a 6-chloro-substituted pyrazolo[3,4-b]quinoline, a key intermediate for further functionalization in drug development programs.

Synthetic Strategy Overview

The synthesis of 6-chloro-1H-pyrazolo[3,4-b]quinoline from a readily available 2,6-dichloroquinoline derivative is a multi-step process that requires careful control of reaction conditions. The primary challenge lies in the cyclization of the pyrazole ring, which is addressed through a strategic use of a protecting group. The overall synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Aldehyde Protection cluster_2 Stage 3: Pyrazole Formation A N-(4-chlorophenyl)acetamide C 2,6-dichloroquinoline-3-carbaldehyde A->C Cyclization B Vilsmeier-Haack Reagent (POCl₃/DMF) B->C Reagent E 2-(1,3-dioxolan-2-yl)-2,6-dichloroquinoline C->E Acetal Formation D Ethylene Glycol, p-TsOH D->E Reagents G Intermediate Hydrazine E->G Nucleophilic Substitution F Hydrazine Hydrate F->G I 6-chloro-1H-pyrazolo[3,4-b]quinoline (Final Product) G->I Deprotection & Cyclization H Aqueous Acid H->I

Caption: Overall workflow for the synthesis of 6-chloro-1H-pyrazolo[3,4-b]quinoline.

Part 1: Synthesis of the Key Precursor: 2,6-dichloroquinoline-3-carbaldehyde

The synthesis of the quinoline precursor is achieved via the Vilsmeier-Haack reaction, a reliable method for the formylation and cyclization of N-arylacetamides.[3][4]

Reaction Mechanism: Vilsmeier-Haack Cyclization

The reaction proceeds in two main stages. First, the Vilsmeier reagent, an electrophilic chloroiminium salt, is formed from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Subsequently, the N-arylacetamide reacts with the Vilsmeier reagent, leading to a double formylation, intramolecular cyclization, and elimination to yield the desired 2-chloro-3-formylquinoline.[5][6]

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

  • N-(4-chlorophenyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Sodium carbonate solution, 10% w/v

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF (3.0 eq) to 0°C in an ice bath.

  • Slowly add freshly distilled POCl₃ (4.5 eq) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

  • Add N-(4-chlorophenyl)acetamide (1.0 eq) portion-wise to the freshly prepared Vilsmeier reagent.

  • After the addition, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a 10% sodium carbonate solution until a precipitate forms.

  • Filter the crude solid product, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethyl acetate to obtain pure 2,6-dichloroquinoline-3-carbaldehyde.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)
2,6-dichloroquinoline-3-carbaldehydeC₁₀H₅Cl₂NO226.06174-176

Part 2: Synthesis of 6-chloro-1H-pyrazolo[3,4-b]quinoline

A direct reaction of 2-chloroquinoline-3-carbaldehydes with hydrazine is often unsuccessful. This is because the initially formed hydrazone predominantly adopts an E-geometry, which is sterically hindered from undergoing the intramolecular nucleophilic attack on the C-2 position of the quinoline ring necessary for cyclization.[5][7] To circumvent this, the aldehyde is first protected as an acetal.

Step 2a: Acetal Protection of the Aldehyde

Mechanism Insight: The aldehyde is converted to a cyclic acetal using ethylene glycol. Acetals are stable under the basic conditions of the subsequent hydrazinolysis step but can be easily removed under mild acidic conditions to regenerate the aldehyde for the final cyclization.[1][8][9]

Experimental Protocol:

  • To a solution of 2,6-dichloroquinoline-3-carbaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal, 2-(1,3-dioxolan-2-yl)-2,6-dichloroquinoline, which can often be used in the next step without further purification.

Step 2b: Hydrazinolysis, Deprotection, and Cyclization

Mechanism Insight: The acetal-protected quinoline readily reacts with hydrazine hydrate, where hydrazine displaces the chlorine atom at the C-2 position. Subsequent treatment with mild aqueous acid serves a dual purpose: it removes the acetal protecting group to unmask the aldehyde, which then spontaneously undergoes intramolecular condensation with the terminal amino group of the hydrazine moiety to form the stable pyrazole ring.[5][7]

Caption: Key steps in the formation of the pyrazole ring.

Experimental Protocol:

  • Dissolve the crude 2-(1,3-dioxolan-2-yl)-2,6-dichloroquinoline (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) and reflux the mixture for 8-12 hours.

  • After cooling, add dilute hydrochloric acid (e.g., 2M HCl) and stir at room temperature for 1-2 hours to effect deprotection and cyclization.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is the crude product. Filter the solid, wash with water, and dry.

  • Purify the crude 6-chloro-1H-pyrazolo[3,4-b]quinoline by recrystallization from a suitable solvent such as ethanol or DMF/water.

CompoundMolecular FormulaMolecular WeightExpected Spectroscopic Data
6-chloro-1H-pyrazolo[3,4-b]quinolineC₁₀H₆ClN₃203.63¹H NMR (DMSO-d₆): δ ~13.5 (s, 1H, NH), 8.8-7.5 (m, 5H, Ar-H).

Alternative Route: From 2,6-dichloroquinoline-3-carbonitrile

An alternative pathway to a functionalized pyrazolo[3,4-b]quinoline involves the use of a nitrile precursor.

Protocol:

  • The starting 2,6-dichloroquinoline-3-carbaldehyde can be converted to 2,6-dichloroquinoline-3-carbonitrile by reaction with hydroxylamine hydrochloride followed by treatment with a dehydrating agent like thionyl chloride.[10]

  • The resulting carbonitrile can then undergo cycloaddition with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield 3-amino-6-chloro-1H-pyrazolo[3,4-b]quinoline.[2]

This route provides an amino group at the 3-position of the pyrazole ring, which is a valuable handle for further derivatization.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Vilsmeier-Haack reaction Incomplete reaction or decomposition.Ensure anhydrous conditions. Use freshly distilled POCl₃. Optimize reaction time and temperature.
Incomplete acetal protection Presence of water. Insufficient catalyst.Use a Dean-Stark trap to effectively remove water. Ensure the use of anhydrous toluene. Add a slightly larger catalytic amount of p-TsOH.
Failure of pyrazole cyclization The starting aldehyde was not protected.Follow the acetal protection protocol. The E-hydrazone is likely forming and preventing cyclization.
Product purification difficulties Impurities from side reactions.Optimize the neutralization and precipitation steps. Consider column chromatography for purification if recrystallization is ineffective.

Conclusion

The synthesis of 6-chloro-1H-pyrazolo[3,4-b]quinoline from 2,6-dichloroquinoline derivatives is a robust process when employing an acetal protection strategy for the aldehyde functionality. This method overcomes the stereochemical hurdle of the intermediate hydrazone, allowing for efficient cyclization. The resulting compound is a valuable building block for the development of novel therapeutic agents and functional materials. The protocols provided herein offer a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.

References

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Thorat, B. R., et al. (2012). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

  • Mohamed, M. A. M., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC. [Link]

  • Massoud, M. A. M., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC. [Link]

  • Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. Chemical Papers. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Prajapati, D., & Sandhu, J. S. (1994). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. [Link]

  • The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Molecules. [Link]

  • ResearchGate. (2014). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[2][3][6]Triazino[5,6-b]quinoline Derivatives. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Chad's Prep. (2018). 19.5b Cyclic Acetals as Protecting Groups. YouTube. [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Semantic Scholar. (2019). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalysed Ring-Closing Carbonyl-Olefin Metathesis. Semantic Scholar. [Link]

  • Beilstein-Institut. (2023). Computational studies of Brønsted acid-catalyzed transannular cycloadditions of cycloalkenone hydrazones. The Beilstein Journal of Organic Chemistry. [Link]

  • RSC Publishing. Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters. RSC Advances. [Link]

  • MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules. [Link]

Sources

Functionalization of 2,6-Dichloroquinoline-3-methanol: Strategic Protocols for Scaffold Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Q3M-001

Executive Summary

The 2,6-dichloroquinoline-3-methanol scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct substitution pattern that balances metabolic stability with lipophilicity. The 2,6-dichloro motif blocks common metabolic soft spots (CYP450 oxidation), while the 3-hydroxymethyl group serves as a critical vector for divergent synthesis.

This guide details the chemoselective functionalization of the C3-hydroxyl group.[1] Unlike simple aliphatic alcohols, this substrate requires specific handling to avoid competing nucleophilic aromatic substitution (


) at the reactive C2-chlorine position. The protocols below outline the conversion of the alcohol to alkyl halides , sulfonates (leaving groups) , and aldehydes , enabling access to diverse chemical space for antimalarial, anticancer, and kinase inhibitor discovery.

Reactivity Landscape & Strategic Planning

The primary challenge in functionalizing this compound is maintaining chemoselectivity. The C3-position is electronically insulated, behaving like a benzylic alcohol, while the C2-position is electrophilic due to the adjacent ring nitrogen.

Reactivity Diagram

The following diagram illustrates the divergent pathways available from the parent alcohol.

ReactionLandscape cluster_warning Selectivity Check Parent 2,6-Dichloroquinoline- 3-methanol Aldehyde Aldehyde (Reductive Amination Precursor) Parent->Aldehyde Oxidation (MnO2 or DMP) Chloride Alkyl Chloride (Nucleophilic Displacement) Parent->Chloride Halogenation (SOCl2) Mesylate Mesylate/Tosylate (Activated Leaving Group) Parent->Mesylate Sulfonylation (MsCl/Et3N) Ether Ether (Solubility/Binding) Parent->Ether Alkylation (NaH/R-X) Warning Avoid harsh bases (>100°C) to prevent C2-Cl displacement

Figure 1: Divergent synthesis pathways from the 3-hydroxymethyl core. Note the critical avoidance of harsh


 conditions during alcohol activation.

Experimental Protocols

Protocol A: Activation via Methanesulfonylation (Mesylation)

Objective: Convert the poor hydroxyl leaving group into a reactive mesylate for subsequent amine or thiol coupling. Mechanism: Nucleophilic attack of the alcohol on the sulfonyl chloride, driven by base.

ParameterSpecification
Reagent Methanesulfonyl chloride (

)
Base Triethylamine (

) or Diisopropylethylamine (DIPEA)
Solvent Anhydrous Dichloromethane (DCM)
Temperature

to RT
Stoichiometry 1.0 equiv Alcohol : 1.2 equiv

: 1.5 equiv Base

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with this compound (1.0 equiv) and anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add

    
     (1.5 equiv).[2] The solution may darken slightly.
    
  • Cooling: Submerge the flask in an ice/water bath (

    
    ) and stir for 10 minutes.
    
  • Activation: Dropwise add

    
     (1.2 equiv) over 5–10 minutes. Note: Exothermic reaction.[3]
    
  • Monitoring: Stir at

    
     for 30 minutes, then warm to room temperature (RT). Monitor via TLC (typically 30-50% EtOAc/Hexane). The mesylate is often UV-active and runs higher than the alcohol.
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[4] Wash organics with brine, dry over
    
    
    , and concentrate in vacuo.
    • Expert Tip: Mesylates of quinolines can be unstable on silica gel. Use immediately or recrystallize from Et2O/Hexanes rather than column chromatography.

Protocol B: Chlorination via Thionyl Chloride

Objective: Generate 2,6-dichloro-3-(chloromethyl)quinoline, a robust intermediate for alkylation.

ParameterSpecification
Reagent Thionyl Chloride (

)
Solvent DCM (mild) or Toluene (reflux)
Byproduct

and

gas
Safety Requires well-ventilated fume hood

Step-by-Step Procedure:

  • Setup: Dissolve the alcohol (1.0 equiv) in dry DCM (

    
    ).
    
  • Reagent Addition: Add

    
     (1.5–2.0 equiv) dropwise at 
    
    
    
    .
    • Mechanistic Insight: The pyridine nitrogen may protonate (

      
       salt formation), temporarily precipitating. This is normal.
      
  • Reaction: Remove ice bath and stir at RT for 2–4 hours. If conversion is incomplete, heat to reflux (

    
    ).
    
  • Free-Basing (Critical): The product will likely exist as the hydrochloride salt.

    • Cool to

      
      .
      
    • Slowly add saturated

      
       until pH > 8.
      
    • Extract the free base into DCM.

  • Purification: The alkyl chloride is typically stable on silica. Elute with Hexanes/EtOAc (gradient 0-20%).

Protocol C: Oxidation to Aldehyde (Manganese Dioxide)

Objective: Synthesize 2,6-dichloroquinoline-3-carbaldehyde without over-oxidation to the carboxylic acid. Why


?  It is highly selective for benzylic/allylic alcohols and avoids the acidic conditions of Jones reagent or the aqueous workup of Swern.

Step-by-Step Procedure:

  • Reagent Prep: Use "Activated"

    
     (commercially available or freshly prepared).
    
  • Reaction: Suspend the alcohol (1.0 equiv) in DCM or Chloroform.

  • Addition: Add activated

    
     (10–20 equiv by weight). A large excess is required due to surface-area-dependent kinetics.
    
  • Agitation: Stir vigorously at RT or mild reflux (

    
    ) overnight.
    
  • Filtration: Filter the black suspension through a pad of Celite to remove fine manganese particles. Rinse the pad thoroughly with DCM.

  • Result: Concentration usually yields pure aldehyde (white/pale yellow solid) ready for reductive amination.

Workup & Purification Logic

The following decision tree guides the purification process, addressing the solubility issues common to dichloro-quinolines.

WorkupLogic cluster_methods Purification Methods Start Crude Reaction Mixture CheckpH Check pH (Is Pyridine N protonated?) Start->CheckpH Neutralize Neutralize with Sat. NaHCO3 CheckpH->Neutralize If pH < 7 Extract Extraction Solvent: DCM (Preferred) or EtOAc CheckpH->Extract If pH > 7 Neutralize->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Purification Strategy Dry->Purify Recryst Recrystallization (Hexanes/Et2O) *Best for Mesylates* Purify->Recryst Column Flash Column (Hex/EtOAc) *Best for Chlorides/Aldehydes* Purify->Column

Figure 2: Workup logic flow ensuring recovery of the free base quinoline.

Senior Scientist Insights (Troubleshooting & Causality)

The "2-Chloro" Trap

Observation: Low yields during nucleophilic substitution of the mesylate using strong nucleophiles (e.g., alkoxides). Causality: The 2-position of the quinoline ring is susceptible to


 reactions, especially when the ring is electron-deficient (due to the 6-Cl substituent).
Solution: 
  • Avoid heating above

    
     when using strong bases.
    
  • Use steric bulk to your advantage; the 3-hydroxymethyl group is less hindered than the 2-chloro position.

  • Validation: Check NMR for the loss of the singlet at ~7.8-8.0 ppm (H3/H4 region) or shifts in the aromatic region indicating 2-substitution.

Solubility Issues

Observation: Starting material crashes out during reaction at


.
Insight:  Dichloroquinolines are planar and stack well, leading to poor solubility in non-polar solvents.
Solution:  Add a co-solvent like dry THF (10-20%) to the DCM. THF is compatible with 

and

protocols.
Stability of the Aldehyde

Observation: The aldehyde turns brown upon storage. Insight: Quinoline carbaldehydes are prone to air oxidation (to acid) and photodegradation. Protocol: Store under Argon/Nitrogen at


. If browning occurs, a quick filtration through a short silica plug restores purity.

References

  • Quinoline Scaffold in Drug Discovery: Yadav, P., & Shah, K. (2021).[5][6][7] Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.[5][7]

  • Oxidation Methodologies (MnO2): Cahiez, G., et al. (2010). Manganese Dioxide as a Mild and Selective Oxidant. Organic Letters, 12(20), 4686–4689.[8]

  • General Activation Protocols (Mesylation): BenchChem Application Notes. (2025).[2][9] Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.

  • Reactivity of 2-Chloroquinolines: Muscia, G. C., et al. (2011). Synthesis of 2-chloroquinoline derivatives. Tetrahedron Letters, 52(42), 5533-5537.

Sources

Converting 2,6-Dichloroquinoline-3-methanol to alkyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Deoxyhalogenation of 2,6-Dichloroquinoline-3-methanol

Executive Summary & Strategic Context

This guide details the conversion of This compound (Substrate) to 2,6-dichloro-3-(chloromethyl)quinoline (Target). This transformation is a critical step in the synthesis of pharmacological scaffolds, particularly for kinase inhibitors and serotonin receptor modulators (e.g., quipazine derivatives).

The transformation represents a nucleophilic substitution of a benzylic-like hydroxyl group. While conceptually simple, the presence of the quinoline nitrogen and the electron-deficient 2,6-dichloro substitution pattern introduces specific challenges:

  • Nitrogen Protonation: The basic nitrogen can scavenge protons, forming hydrochloride salts that may precipitate prematurely or trap impurities.

  • Hydrolytic Instability: The resulting chloromethyl group is highly electrophilic and prone to reversion (hydrolysis) if exposed to atmospheric moisture during isolation.

  • 2-Chloro Lability: Harsh acidic conditions (e.g., prolonged reflux in aqueous acid) risk hydrolyzing the 2-chloro substituent to the 2-quinolone (carbostyril) analog.

Mechanistic Insight

The primary protocol utilizes Thionyl Chloride (


) . This reagent is preferred over 

or

due to the formation of gaseous byproducts (

and

), which simplifies purification.

Reaction Pathway:

  • Activation: The alcohol oxygen attacks sulfur, displacing chloride to form an alkyl chlorosulfite intermediate.

  • Substitution: The released chloride ion attacks the methylene carbon.

    • Note: In the absence of base, this often proceeds via an

      
       (internal substitution) mechanism or tight ion-pair 
      
      
      
      , retaining stereochemistry (irrelevant here for an achiral primary alcohol) but ensuring high conversion.
  • Salt Formation: The quinoline nitrogen will be protonated by the byproduct

    
    , necessitating a neutralization step to isolate the free base.
    

Mechanism Substrate 2,6-Dichloroquinoline- 3-methanol Inter1 Alkyl Chlorosulfite Intermediate Substrate->Inter1 Activation IonPair [Quinolinium-H]+ [Cl]- Salt Complex Inter1->IonPair SN2 Attack (Cl-) SO2 SO2 (Gas) Inter1->SO2 Product 2,6-Dichloro-3- (chloromethyl)quinoline IonPair->Product Neutralization (NaHCO3) HCl HCl (Byproduct) IonPair->HCl SOCl2 SOCl2 SOCl2->Inter1

Figure 1: Mechanistic pathway from alcohol to alkyl chloride via chlorosulfite activation.

Critical Reaction Parameters

ParameterRecommendationRationale
Reagent Thionyl Chloride (

)
High atom economy; gaseous byproducts drive reaction forward.
Stoichiometry 1.5 – 3.0 equivalentsExcess ensures complete conversion of the alcohol and drives equilibrium against the HCl salt buffering effect.
Solvent Dichloromethane (DCM) or ChloroformNon-nucleophilic; solubilizes the organic substrate while allowing the HCl salt to precipitate (visual indicator).
Catalyst DMF (0.1 eq) - OptionalForms the Vilsmeier-Haack adduct (chloroiminium ion), significantly accelerating sluggish reactions.
Temperature Reflux (

for DCM)
Sufficient energy to break the C-O bond without hydrolyzing the sensitive 2-Cl position.

Experimental Protocols

Protocol A: Standard Thionyl Chloride Conversion (Recommended)

Best for: Routine synthesis, gram-scale to kilo-scale.

Reagents:

  • This compound (1.0 eq)[1]

  • Thionyl Chloride (2.0 eq)

  • Dichloromethane (anhydrous) (10 mL per gram of substrate)

  • Saturated

    
     solution (for quench)
    

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Dissolution: Suspend the starting methanol in DCM. The suspension may not be fully clear initially.

  • Addition: Cool the mixture to

    
     (ice bath). Add 
    
    
    
    dropwise over 15 minutes.
    • Observation: Gas evolution (

      
      ) will occur. The solution often clears as the intermediate forms, then may become cloudy again as the hydrochloride salt precipitates.
      
  • Reaction: Remove the ice bath and heat to gentle reflux for 2–4 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 4:1). The alcohol is more polar (lower

      
      ) than the chloride.
      
  • Workup (Critical):

    • Cool to room temperature.

    • Option 1 (Isolation of Salt): If the product precipitates as a solid HCl salt, filter under inert atmosphere and wash with cold DCM.

    • Option 2 (Free Base): Slowly pour the reaction mixture into a stirred beaker of saturated

      
       and crushed ice. Caution:  Vigorous foaming.
      
  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM.[2] Combine organics, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Usually not required. If necessary, recrystallize from Heptane/DCM or pass through a short silica plug (eluting with 10% EtOAc/Hexanes).

Protocol B: Mesylation/Lithium Chloride (Mild Condition)

Best for: Substrates containing acid-sensitive groups where HCl generation is problematic.

Reagents:

  • Substrate (1.0 eq)

  • Methanesulfonyl chloride (

    
    ) (1.2 eq)
    
  • Triethylamine (

    
    ) (1.5 eq)
    
  • Lithium Chloride (

    
    ) (3.0 eq)
    
  • THF (anhydrous)

Methodology:

  • Dissolve substrate and

    
     in THF at 
    
    
    
    .
  • Add

    
     dropwise. Stir for 1 hour to form the mesylate (monitor TLC).
    
  • Add solid

    
     in one portion and allow the mixture to warm to room temperature (or mild heat 
    
    
    
    ).
  • The

    
     displaces the mesylate (
    
    
    
    ).
  • Aqueous workup removes salts and sulfonates.

Workflow Visualization

Workflow Start Start: This compound Reaction Reaction: DCM, SOCl2, Reflux 3h Start->Reaction Quench Quench: Pour into Ice/NaHCO3 Reaction->Quench Complete Conversion Extraction Extraction: DCM Separation Quench->Extraction Gas Evolution Stops Dry Drying: MgSO4 & Concentration Extraction->Dry Final Final Product: 2,6-Dichloro-3-(chloromethyl)quinoline Dry->Final

Figure 2: Operational workflow for the standard Thionyl Chloride protocol.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupEnsure the quench is cold (ice) and rapid. Do not let the aqueous mixture stand; extract immediately.
Impurity: Dimer Ether formationConcentration of reaction was too high, allowing alcohol to attack the chloride product. Dilute to 15-20 mL/g solvent.
Impurity: 2-Quinolone Hydrolysis of 2-ClAvoid aqueous acid. Ensure the

is anhydrous. Do not reflux in water/acetic acid.
Sticky Solid Mixed Salt/Free baseThe product is partially protonated. Wash the organic layer thoroughly with

until pH of aqueous layer is 8-9.

Analytical Specifications:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (CDCl3): Look for the disappearance of the hydroxymethyl doublet/triplet (

    
    ) and appearance of a singlet shifted downfield (
    
    
    
    , typically
    
    
    4.6–4.8 ppm).
  • Mass Spec: Distinctive isotope pattern for 3 chlorine atoms (M, M+2, M+4, M+6).

Safety & Handling (Crucial)

  • Vesicant Hazard: Benzylic-type chlorides are potent alkylating agents. They are lachrymators (tear gas agents) and can cause severe skin burns.

    • Control: Handle only in a functioning fume hood. Double glove (Nitrile).

    • Neutralization: Clean glassware with a dilute solution of alcoholic KOH or ammonia to destroy residual alkyl chloride before removing from the hood.

  • Thionyl Chloride: Reacts violently with water releasing

    
     and 
    
    
    
    . Quench excess reagent slowly into bicarbonate.

References

  • Sigma-Aldrich. this compound Safety Data Sheet.Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution). Link

  • Common Organic Chemistry. Alcohol to Chloride using Thionyl Chloride: Standard Protocols.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-(Chloromethyl)quinoline derivatives.Link

  • Google Patents. Process for the preparation of chloromethyl quinoline derivatives (EP0113432A1).Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2,6-Dichloroquinoline-3-methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis Division Subject: Yield Optimization & Troubleshooting Guide for Project: 2,6-DCQ-3M

Executive Summary & Chemical Logic

Target Molecule: 2,6-Dichloroquinoline-3-methanol CAS: 1017429-35-4 (related analogs) Primary Application: Intermediate for veterinary antibiotics (e.g., Quinocetone), antimalarials, and kinase inhibitors.

The Synthetic Narrative: The synthesis relies on the Meth-Cohn variation of the Vilsmeier-Haack reaction . This is a "one-pot" cascade that simultaneously constructs the pyridine ring, installs a chlorine atom at the C2 position, and formylates the C3 position.

The critical failure points are thermal runaway during the Vilsmeier reagent formation and chemoselectivity during the reduction of the aldehyde to the alcohol (avoiding hydrodehalogenation of the C2/C6 chlorines).

Master Workflow Diagram

The following flowchart visualizes the critical control points (CCPs) where yield is most often lost.

SynthesisWorkflow Start Start: 4-Chloroacetanilide Cyclization Cyclization (Meth-Cohn) 95°C, 4-6h *CCP2: Exotherm Control* Start->Cyclization Substrate Addition Reagent Vilsmeier Reagent Prep (POCl3 + DMF) *CCP1: Temp < 5°C* Reagent->Cyclization Electrophile Generation Aldehyde Intermediate: 2,6-Dichloroquinoline-3-carbaldehyde Cyclization->Aldehyde Hydrolysis (Ice/Water) Reduction Selective Reduction (NaBH4 / MeOH) *CCP3: 0°C - Avoid Dehalogenation* Aldehyde->Reduction Product Final Product: This compound Reduction->Product Workup & Recrystallization

Caption: Critical Control Points (CCPs) in the synthesis of this compound. Red nodes indicate high-risk thermodynamic steps.

Phase 1: The Vilsmeier-Haack Cyclization

Objective: Synthesis of 2,6-Dichloroquinoline-3-carbaldehyde.

Protocol Optimization

This reaction is biphasic in nature (solid-liquid initially) and highly exothermic.

ParameterStandard ProtocolOptimized Protocol (High Yield)
Reagent Ratio 1:3:7 (Substrate:DMF:POCl

)
1 : 2.5 : 12 (Excess POCl

acts as solvent/heat sink)
Addition Temp Room Temperature0–5°C (Critical to prevent charring)
Heating Ramp Rapid heating to refluxStepwise: 30 min @ RT

1h @ 60°C

4h @ 95°C
Quenching Pouring water into reactionPouring reaction into crushed ice (Inverse quench)
Troubleshooting Guide (Phase 1)

Ticket #101: "The reaction mixture turned into a black tar/solidified."

  • Diagnosis: Thermal Runaway / Vilsmeier Decomposition.

  • Root Cause: Adding POCl

    
     too fast to DMF causes a massive exotherm. If the temperature spikes >60°C before the substrate is fully integrated, the Vilsmeier reagent polymerizes DMF.
    
  • Resolution:

    • Cool DMF to 0°C.

    • Add POCl

      
       dropwise over 30 minutes. Ensure internal temp 
      
      
      
      C.
    • Stir for 30 mins (induction period) before adding the acetanilide.

Ticket #102: "Yield of aldehyde is <40%."

  • Diagnosis: Moisture Contamination or Incomplete Ring Closure.

  • Root Cause: POCl

    
     hydrolyzes instantly with moisture, producing Phosphoric acid which kills the cyclization.
    
  • Resolution:

    • Use anhydrous DMF (water content <0.05%).

    • Attach a CaCl

      
       drying tube.
      
    • Pro-Tip: Monitor TLC. If the intermediate iminium salt (polar spot) persists, extend the 95°C heating phase.

Phase 2: Chemoselective Reduction

Objective: Conversion to this compound.

The Chemoselectivity Challenge

You must reduce the aldehyde (C=O) without touching the heteroaromatic chlorines (C-Cl).

  • Avoid: LiAlH

    
     (Lithium Aluminum Hydride) or H
    
    
    
    /Pd-C. These will strip the Chlorine at the C2 position, yielding 6-chloroquinoline-3-methanol (a common impurity).
  • Use: NaBH

    
     (Sodium Borohydride) in Methanol.[1][2][3]
    
Optimized Protocol
  • Dissolution: Suspend 10g of 2,6-Dichloroquinoline-3-carbaldehyde in 100mL Methanol. (It may not fully dissolve until reaction starts).

  • Cooling: Chill to 0–5°C.

  • Addition: Add NaBH

    
     (0.5 molar equivalents is stoichiometric, use 0.7 eq  for completion) portion-wise.
    
    • Why portion-wise? To manage H

      
       gas evolution.
      
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Add Acetone (5mL) to destroy excess borohydride, then remove solvent under vacuum.

Troubleshooting Guide (Phase 2)

Ticket #201: "Product contains de-chlorinated impurities (MS shows M-34 peaks)."

  • Diagnosis: Over-reduction.

  • Root Cause: Reaction temperature too high or wrong solvent (e.g., refluxing ethanol).

  • Resolution: Keep reaction strictly at 0°C–RT. Do not heat.

Ticket #202: "Product is stuck as a gummy solid."

  • Diagnosis: Boron complex trapping.

  • Root Cause: Boron salts coordinate to the quinoline nitrogen, making isolation difficult.

  • Resolution:

    • After evaporating methanol, treat the residue with 10% aqueous NaHCO

      
       .
      
    • Stir vigorously for 30 minutes to break the Boron-Nitrogen complex.

    • Filter the resulting white solid.

FAQ: Purification & Analysis

Q: How do I remove the unreacted aldehyde if the reduction isn't 100%? A: The aldehyde is less polar than the alcohol.

  • Fast Method: Wash the crude solid with cold Hexane/Ether (1:1). The aldehyde dissolves; the alcohol remains solid.

  • Rigorous Method: Recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, add water until turbid, cool slowly.

Q: What are the characteristic NMR signals for the product? A:

  • Aldehyde proton (Precursor): Singlet at ~10.5 ppm (disappears).

  • Methylene protons (-CH

    
    -OH):  Doublet/Singlet at ~4.8 ppm.
    
  • Hydroxyl proton (-OH): Broad singlet at ~5.5 ppm (exchangeable with D

    
    O).
    
  • C4-Proton: Singlet at ~8.3 ppm (distinctive for quinoline 3-substituted systems).

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530.

  • BenchChem Technical Division. "Optimization of Vilsmeier-Haack Formylation: POCl3 vs DMF-DMA." BenchChem Technical Guides, 2025.

  • PubChem Compound Summary. "this compound."[4] National Center for Biotechnology Information.

  • Kadre, T., et al. "Optimization of reaction conditions for the synthesis of 2-chloro-3-formyl quinolines." Heterocyclic Letters, Vol. 14, 2024.[5]

Sources

Troubleshooting low conversion in quinoline aldehyde reduction

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Center & Optimization Guide

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Selective reduction of Quinoline Carboxaldehydes to Quinoline Methanols.[1]

Introduction: The "Amphoteric" Trap

Welcome to the support center. Reducing a quinoline aldehyde seems trivial on paper—it’s just a carbonyl reduction.[1] However, in practice, this substrate presents a "perfect storm" of chemical challenges:

  • The Nitrogen Trap: The quinoline nitrogen is a Lewis base that coordinates with Boron or Aluminum hydrides, altering their reactivity or trapping your product during workup.

  • The Selectivity War: You are fighting a war on two fronts—reducing the aldehyde (desired) while preventing the reduction of the heterocyclic ring (undesired).

  • Solubility: Quinolines are often sparingly soluble in the alcohols required for standard NaBH₄ reductions.[1]

This guide abandons generic advice. We will diagnose your specific failure mode—whether it's Stalling , Over-reduction , or Isolation Failure —and provide the fix.

Phase 1: The Reaction is Stalling (Low Conversion)

Symptom: TLC shows starting material remaining after hours. Adding more NaBH₄ doesn't help.[1] Diagnosis: You likely have Acetal Lock or Solubility Mismatch .[1]

The Mechanism of Failure

In methanol (the standard solvent for NaBH₄), electron-deficient aldehydes like quinoline carboxaldehydes rapidly form hemiacetals or dimethyl acetals . These species are sterically crowded and electronically neutral, making them invisible to the nucleophilic hydride attack.

The Fix: Luche Reduction Conditions

Switch to the Luche Protocol . The addition of Cerium Trichloride (CeCl₃·7H₂O) is not just a catalyst; it is a selectivity enforcer.[1]

  • Why it works: The Ce³⁺ ion coordinates to the carbonyl oxygen, making it more electrophilic (activating it). Crucially, it promotes the 1,2-reduction over acetal formation and is harder than Na⁺, discouraging attack on the soft aromatic ring.

Protocol 1.0: Standard Luche Reduction for Quinolines
  • Dissolve: 1.0 equiv Quinoline Aldehyde in MeOH:THF (1:1) . Note: THF aids solubility.

  • Activate: Add 1.1 equiv CeCl₃·7H₂O . Stir for 15 mins at 0°C. Solution may turn slightly yellow/orange (complexation).

  • Reduce: Add 1.2 equiv NaBH₄ portion-wise over 10 mins. Gas evolution (H₂) will occur.[1][2]

  • Monitor: Check TLC at 30 mins.

Visualization: The Luche Activation Pathway

LucheMechanism cluster_legend Mechanism Logic Start Quinoline Aldehyde (In MeOH) Acetal Dimethyl Acetal (Dead End) Start->Acetal No CeCl3 (Equilibrium) Complex Ce(III)-Carbonyl Complex Start->Complex + CeCl3 (Activation) Product Quinoline Methanol Complex->Product + NaBH4 (1,2-Attack) Ce(III) acts as a Lewis Acid\nto prevent acetal lock. Ce(III) acts as a Lewis Acid to prevent acetal lock.

Figure 1: CeCl₃ prevents the formation of the unreactive acetal dead-end.

Phase 2: Chemoselectivity (Ring Reduction)

Symptom: You isolated a product, but the NMR shows aliphatic peaks (multiplets around 2-4 ppm). You reduced the C=N bond or the benzene ring.[3] Diagnosis: Your hydride source was too "soft" or the temperature was too high.

The Comparison Table: Reagent Selectivity
ReagentSolventTempRisk LevelOutcome
NaBH₄ MeOHRTModerateMixture of alcohol + tetrahydroquinoline (THQ).[1]
NaBH₄ + CeCl₃ MeOH0°CLow Selective Alcohol (Desired).
LiAlH₄ THF-78°CHighRing reduction likely (1,2-dihydroquinoline).[1]
H₂ / Pd-C EtOHRTCritical Complete ring saturation (THQ). Avoid.
DIBAL-H Toluene-78°CLowGood alternative if NaBH₄ fails.[1]
The Fix: Hard vs. Soft Nucleophiles

The quinoline ring is a "soft" electrophile (conjugated system). The aldehyde is a "hard" electrophile.[1]

  • Avoid: Catalytic hydrogenation (H₂/Pd).[1] It loves the aromatic ring.

  • Use: NaBH₄/CeCl₃ (Hard hydride) or DIBAL-H (Sterically bulky, prefers carbonyl).[1]

Phase 3: Isolation Failure (The "Missing Mass")

Symptom: Reaction looked good on TLC, but after extraction, the mass recovery is <20%. Diagnosis: The Boron-Amine Trap or pH Mismanagement .[1]

The Causality

Quinolines are amphoteric.

  • The Boron Complex: Boron byproducts coordinate strongly to the quinoline nitrogen. This complex is often water-soluble or forms an emulsion layer, refusing to enter the organic phase.[1]

  • pH Trap:

    • pH < 4: Quinoline is protonated (Quinolinium).[1] It stays in the water.[1]

    • pH 7: Boron-Nitrogen complexes are stable.[1]

    • pH > 10: You must break the complex and free-base the amine.

Protocol 2.0: The "Swing" Workup

Do not just add water and extract.

  • Quench: Add 1M HCl dropwise until pH ~2. Stir for 30 mins.

    • Why: This hydrolyzes the Boron-Oxygen bonds and destroys excess hydride.[1]

  • Wash: Wash the acidic aqueous layer with Et₂O (removes non-basic impurities).[1] Keep the Aqueous layer.

  • Basify: Slowly add 6M NaOH or NH₄OH until pH reaches 10-12 .

    • Why: This deprotonates the quinoline and forces the breakdown of N-B coordination.

  • Extract: Extract immediately with DCM or CHCl₃ (3x).

    • Tip: If emulsions form, add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir for 1 hour.[1]

Visualization: The Isolation Logic

WorkupFlow Reaction Reaction Mixture (Product + Boron Species) AcidQuench Add 1M HCl (pH 2) Stir 30 min Reaction->AcidQuench PhaseSplit Wash with Ether AcidQuench->PhaseSplit Aqueous Aqueous Layer (Quinolinium Salt) PhaseSplit->Aqueous Save Discard Organic Layer (Impurities) PhaseSplit->Discard Discard Basify Add NaOH to pH 12 (CRITICAL STEP) Aqueous->Basify Free Base Extract Extract with DCM (Product in Organic) Basify->Extract

Figure 2: The pH swing is essential to break Boron complexes and recover the product.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use DIBAL-H instead? A: Yes. If the Luche reduction fails due to steric hindrance (e.g., substituents at C2/C8), use DIBAL-H (1.1 equiv) in Toluene or DCM at -78°C. Quench with Rochelle's salt. This is often cleaner but requires strictly anhydrous conditions.[1]

Q: My product is water-soluble. How do I extract? A: Small polar quinolines are water-lovers.[1] If DCM extraction fails, use n-Butanol for extraction, or evaporate the water and use a Soxhlet extractor with Chloroform.

Q: The reaction turns black/brown.[1] Is it ruined? A: Not necessarily. Quinolines oxidize easily in air to form colored N-oxides or polymers.[1] If the TLC spot is clean, ignore the color. Ensure you are using fresh reagents and degassing your solvents if the aldehyde is electron-rich.[1]

References

  • Luche Reduction Mechanism & Selectivity

    • Luche, J. L. (1978).[1][4] Lanthanides in organic chemistry.[1][4][5] 1. Selective 1,2 reductions of conjugated ketones.[1][4] Journal of the American Chemical Society.[4]

  • Boron-Amine Complexation Issues

    • Gemal, A. L., & Luche, J. L. (1981).[4] Lanthanoids in organic synthesis.[1][4][5] 6. Reduction of alpha-enones.[1] Journal of the American Chemical Society.[4]

  • Quinoline Reduction Selectivity

    • Organic Chemistry Portal.[1][4][5] Luche Reduction.[1][2][4][5][6]

  • General Workup of Amine-Borane Complexes

    • Thermo Fisher Scientific.[1] Luche Reduction Technical Guide.[1]

Sources

Technical Support Center: Stability of 2,6-Dichloroquinoline-3-methanol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dichloroquinoline-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. Our goal is to equip you with the knowledge to ensure the integrity of your results when working with this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound in solution.

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure, the primary stability concerns for this compound are susceptibility to hydrolysis, particularly at the 2-chloro position, and potential photodegradation. The methanol group at the 3-position could also be susceptible to oxidation under certain conditions.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To maximize shelf-life, stock solutions should be stored at -20°C or lower in tightly sealed, amber glass vials to protect from light. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but validation is recommended. It is advisable to prepare fresh working solutions from a frozen stock for each experiment to minimize the impact of freeze-thaw cycles.

Q3: In which solvents should I dissolve this compound?

A3: While specific solubility data is not extensively published, quinoline derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1] For aqueous buffers, the solubility of quinoline derivatives can be pH-dependent.[2][3] It is crucial to determine the optimal solvent and concentration for your specific application and to be aware that the choice of solvent can influence the compound's stability.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of quinoline derivatives can be significantly influenced by pH.[4] For this compound, the 2-chloro substituent is susceptible to hydrolysis, a reaction that can be promoted by acidic conditions, leading to the formation of the corresponding quinolone.[2][4] Therefore, working in neutral or slightly basic conditions may be preferable to minimize hydrolytic degradation. However, the overall stability will depend on the interplay of various factors, and pH optimization for your specific assay is recommended.

Q5: Is this compound sensitive to light?

A5: Yes, quinoline-containing compounds, such as chloroquine, are known to be susceptible to photodegradation.[5][6][7] Exposure to light, especially UV radiation, can lead to the cleavage of the carbon-chlorine bond and other photochemical reactions.[5] Therefore, it is critical to protect solutions of this compound from light by using amber vials or covering containers with aluminum foil during experiments and storage.

Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues related to the stability of this compound.

Observed Problem Potential Cause Suggested Solution
Inconsistent or lower-than-expected activity in biological assays. Degradation of the compound in the assay medium.- Prepare fresh dilutions of the compound from a stock solution for each experiment.- Minimize the pre-incubation time of the compound in the assay buffer.- Analyze the compound's purity in the assay buffer over the time course of the experiment using HPLC.
Appearance of unknown peaks in HPLC analysis of the sample over time. Hydrolytic or photodegradation of the compound.- For Hydrolysis: Buffer your solution to a neutral or slightly basic pH. Avoid strongly acidic conditions.[2][4]- For Photodegradation: Protect your samples from light at all stages of the experiment.[5] Use low-light conditions where possible.
Precipitation of the compound in aqueous buffer. Poor solubility at the working concentration and pH.- Determine the aqueous solubility of the compound at the desired pH before preparing stock solutions.- Consider using a co-solvent (e.g., a small percentage of DMSO) if compatible with your experimental system.- Adjust the pH of the buffer, as the solubility of quinoline derivatives can be pH-dependent.[3][8]
Discoloration of the stock solution (e.g., yellowing). Potential oxidative degradation or photodegradation.- Discard the discolored solution and prepare a fresh stock.- Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.- Ensure rigorous protection from light.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol provides a general method to assess the stability of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Prepare a solution of this compound in each buffer at the desired final concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) and protect them from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.

Protocol 2: Assessment of Photostability

This protocol is designed to evaluate the light sensitivity of this compound.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or your experimental buffer).

  • Exposure: Expose the solution to a controlled light source that mimics the experimental or storage conditions (e.g., a calibrated xenon lamp for simulated sunlight). A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw aliquots from both the exposed and control samples at various time points.

  • Analysis: Analyze the aliquots by HPLC to determine the extent of degradation due to light exposure.

Visualizing Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the chemistry of related compounds.

This compound This compound 2-Hydroxy-6-chloroquinoline-3-methanol (Quinolone) 2-Hydroxy-6-chloroquinoline-3-methanol (Quinolone) This compound->2-Hydroxy-6-chloroquinoline-3-methanol (Quinolone) Hydrolysis (Acid-promoted) Oxidized Products\n(e.g., Aldehyde or Carboxylic Acid) Oxidized Products (e.g., Aldehyde or Carboxylic Acid) This compound->Oxidized Products\n(e.g., Aldehyde or Carboxylic Acid) Oxidation Photodegradation Products\n(e.g., Dechlorinated species) Photodegradation Products (e.g., Dechlorinated species) This compound->Photodegradation Products\n(e.g., Dechlorinated species) Photodegradation (Light/UV)

Caption: Potential degradation pathways for this compound.

References

  • Wang, M.-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [Link]

  • Luo, R., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. [Link]

  • Carvaja, G. L., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(6), 2085-2090.
  • Kwiecień, A., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 934.
  • Li, Y., et al. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Environmental Science and Pollution Research, 30(35), 83635-83645.
  • Tønnesen, H. H., & Karlsen, J. (1985). Photochemical stability of biologically active compounds. IV. Photochemical degradation of chloroquine. International journal of pharmaceutics, 27(2-3), 123-131.
  • Malaria World. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. [Link]

  • Mphahlele, M. J., & Malindisa, S. (2013).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • QbD Group. (2024). How to create a GMP-Compliant Stability Protocol? [Link]

  • Pharma Beginners. (2020). Stability Study Protocol and Specification - SOP. [Link]

  • Center for Veterinary Medicine. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Stability Testing of Pharmaceutical Products.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • ResearchGate. (n.d.). Oxidation reaction of disubstituted quinoline derivatives. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 7(84), 53235-53269.
  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]

  • ResearchGate. (2017). Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives. [Link]

  • Cui, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4185.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. [Link]

  • de Souza, M. V. N. (2021). Alkaloids and Selected Topics in Their Thermochemistry. Molecules, 26(21), 6729.
  • ResearchGate. (n.d.). Thermal stability of halogenase and flavin reductase enzymes determined... [Link]

  • Putkaradze, N., et al. (2021). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. The FEBS journal, 288(13), 4066-4083.
  • ResearchGate. (n.d.). Thermal Stabilizers for Halogenated Polymers. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

Sources

Technical Support Center: 2,6-Dichloroquinoline-3-methanol Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges of 2,6-Dichloroquinoline-3-methanol (CAS: 1017429-35-4 / 10154-75-3), a critical intermediate in the synthesis of antimalarials and kinase inhibitors.

The content is structured to support researchers encountering "crash-out" events during dilution, poor dissolution in aqueous buffers, and purification difficulties.

Compound Profile & Solubility Physics
  • Chemical Nature: Lipophilic, electron-deficient heteroaromatic.

  • Key Challenge: The electron-withdrawing chlorine atoms at positions 2 and 6 drastically reduce the basicity of the quinoline nitrogen (predicted pKa < 1.0). Crucial Insight: Unlike unsubstituted quinoline, this compound cannot be solubilized effectively by mild acidification (e.g., pH 4-5 buffers) because it remains unprotonated and neutral at physiological and mild acidic pH.

  • Primary Solvents: DMSO, DMF, THF.

  • Anti-Solvents: Water, Hexanes (partial).

Part 1: Solvent Selection & Stock Preparation

Q: What is the absolute best solvent for creating high-concentration stock solutions? A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.

  • Protocol: Dissolve at 10–50 mg/mL in anhydrous DMSO.

  • Why: The polar aprotic nature of DMSO disrupts the intermolecular pi-stacking of the quinoline rings and hydrogen bonding of the methanol group.

  • Alternative: Dimethylformamide (DMF) is a viable backup if DMSO interferes with downstream chemical reactions (e.g., oxidations), but DMSO is preferred for biological assays due to lower toxicity profiles.

Q: I tried dissolving it in Ethanol/Methanol, but it precipitates upon cooling. Why? A: While this compound has moderate solubility in hot alcohols, it often crystallizes upon cooling due to its high lattice energy.

  • Troubleshooting: If using alcohols for synthesis, use them as recrystallization solvents rather than for stock solutions. For stable room-temperature stocks, stick to DMSO or DMF.

Q: Can I use water or PBS as a solvent? A: No. The compound is effectively insoluble in water (< 10 µg/mL).

  • The Trap: Do not attempt to dissolve the powder directly into aqueous buffers. It will float or form a hydrophobic cake. You must use a solvent-shift method (dissolve in organic, then dilute).

Part 2: Preventing Precipitation in Biological Assays

Q: My compound "crashes out" (forms a white cloud) when I dilute my DMSO stock into cell culture media. How do I fix this? A: This is a classic "solvent shock" precipitation caused by the rapid increase in water polarity.

  • The Fix: Use the Serial Intermediate Dilution Method (see diagram below) or introduce a surfactant.

Protocol: The "Step-Down" Dilution

  • Stock: 20 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO (not water) to get 2 mM.

  • Working Solution: Dilute the 2 mM stock into media pre-warmed to 37°C with vigorous vortexing.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure the compound concentration is below its aqueous saturation limit (likely < 50 µM in media).

Q: Simple dilution isn't working. What additives can solubilize it in aqueous media? A: Since pH adjustment fails (due to the low pKa), you must use encapsulation or surfactants.

  • Option A (Surfactant): Add 0.1% Tween-80 to your media before adding the compound. This creates micelles that sequester the lipophilic quinoline.

  • Option B (Encapsulation): Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

    • Recipe: Prepare a 20% (w/v) HP-β-CD solution in water/PBS. Use this vehicle to dilute your DMSO stock. The hydrophobic quinoline core will nest inside the cyclodextrin torus, preventing aggregation.

Part 3: Visualization of Workflows
Figure 1: Solubility Optimization Decision Tree

Caption: Logical workflow for selecting the correct solubilization strategy based on end-use application.

SolubilityWorkflow Start Start: Solid this compound Application Select Application Start->Application Synthesis Chemical Synthesis Application->Synthesis Bioassay Biological Assay (Cell/Enzyme) Application->Bioassay SolventChoice Solvent: THF, DCM, or DMF Synthesis->SolventChoice Purification Purification Needed? SolventChoice->Purification Recryst Recrystallize from Hot Ethanol/Cyclohexane Purification->Recryst Yes StockPrep Prepare 20mM Stock in 100% DMSO Bioassay->StockPrep Dilution Dilute into Aqueous Media StockPrep->Dilution Precipitation Precipitation Observed? Dilution->Precipitation DirectDilution Direct Dilution OK (Low Conc < 10µM) Precipitation->DirectDilution No Additives Requires Additives Precipitation->Additives Yes Cyclodextrin Use 20% HP-β-Cyclodextrin or 0.1% Tween-80 Additives->Cyclodextrin

Part 4: Synthesis & Purification Troubleshooting

Q: I am reacting this compound with Thionyl Chloride (SOCl2). Do I need a co-solvent? A: Generally, no .

  • Methodology: this compound is soluble in neat thionyl chloride. The reaction to form 3-chloromethyl-2,6-dichloroquinoline usually proceeds by suspending the solid in SOCl2; it will dissolve as the reaction progresses and the hydroxyl group is substituted.

  • Purification Tip: After the reaction, remove excess SOCl2 via rotary evaporation. The residue is often triturated with water to precipitate the product (since the chlorinated derivative is even less water-soluble).

Q: How do I remove impurities if the solid is "sticky"? A: "Sticky" solids often indicate trapped solvent or partial oiling out.

  • Solution: Triturate (grind under solvent) with cold cyclohexane or hexanes . The non-polar impurities may dissolve, or the mechanical action will induce proper crystallization of the quinoline derivative.

Summary of Physicochemical Data
PropertyValue / DescriptionImplication for Handling
Appearance White to tan solidVisual check for purity (darkening indicates oxidation).
LogP (Predicted) ~3.3Highly lipophilic; partitions into membranes/plastics.
pKa (Quinoline N) < 1.0 (Very Weak Base)Do not rely on pH buffers (pH 4–7) for solubility.
Solubility (Water) Insoluble (< 10 µg/mL)Requires organic cosolvents or surfactants.
Solubility (DMSO) High (> 50 mg/mL)Ideal for stock solutions.
Solubility (Ethanol) Moderate (Heat required)Good for recrystallization, poor for room temp stocks.
References
  • Sigma-Aldrich. Product Specification: this compound (CAS 1017429-35-4). Retrieved from

  • PubChem. Compound Summary: this compound (CID 500726616).[1] National Library of Medicine. Retrieved from

  • PrepChem. Synthesis of 3-chloromethyl-4,6-dichloroquinoline. (Analogous chemistry demonstrating solubility in thionyl chloride and precipitation with water). Retrieved from

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. (Authoritative text on solubility strategies for lipophilic weak bases). Elsevier.

Sources

Validation & Comparative

A Researcher's Guide to the 13C NMR Spectral Features of 2,6-Dichloroquinoline-3-methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts for 2,6-dichloroquinoline-3-methanol, a substituted quinoline of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide employs a comparative approach, leveraging a computationally predicted spectrum and contrasting it with the established experimental data of structurally related analogues. This methodology not inly provides a robust estimation of the expected spectral features but also deepens the understanding of substituent effects on the quinoline ring system.

The Predicted 13C NMR Spectrum of this compound

The 13C NMR spectrum of this compound was predicted using the online NMR prediction tool, NMRDB.org. The prediction was performed based on the compound's SMILES (Simplified Molecular Input Line Entry System) notation. The predicted chemical shifts provide a valuable starting point for spectral assignment and interpretation.

Below is the chemical structure of this compound with the carbon atoms numbered for clear reference in the subsequent analysis.

Caption: Structure of this compound with carbon numbering.

Comparative Analysis of Predicted and Experimental 13C NMR Data

To critically evaluate the predicted chemical shifts and understand the influence of the chloro and methanol substituents, a comparison with the experimental data of quinoline and its relevant monosubstituted derivatives is essential. The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental values for quinoline, 2-chloroquinoline, 6-chloroquinoline, and (quinolin-3-yl)methanol.

Carbon AtomPredicted Shift (ppm) for this compoundExperimental Shift (ppm) for QuinolineExperimental Shift (ppm) for 2-ChloroquinolineExperimental Shift (ppm) for 6-ChloroquinolineExperimental Shift (ppm) for (Quinolin-3-yl)methanol
C2 151.1150.3151.7151.4150.1
C3 136.0121.1122.3121.5133.5
C4 135.8136.1136.5135.2133.3
C4a 129.1128.2127.4129.2127.9
C5 128.5129.5129.8130.6129.0
C6 132.0126.5127.1131.2127.1
C7 128.1127.7128.1126.1127.6
C8 125.5130.4130.6128.6128.8
C8a 146.9148.4147.9146.8146.9
C10 (-CH₂OH) 62.5---63.8
Analysis of Substituent Effects:
  • C2: The presence of a chlorine atom at the C2 position is known to have a deshielding effect. The predicted value of 151.1 ppm is consistent with the experimental value for 2-chloroquinoline (151.7 ppm) and represents a slight downfield shift compared to quinoline (150.3 ppm).

  • C3: The most significant downfield shift is predicted for C3 (136.0 ppm) compared to quinoline (121.1 ppm). This is primarily attributed to the deshielding effect of the directly attached hydroxymethyl group, as seen in (quinolin-3-yl)methanol (133.5 ppm), and the adjacent chlorine at C2.

  • C4: The chemical shift of C4 is predicted to be relatively unchanged (135.8 ppm) compared to quinoline (136.1 ppm). The electron-withdrawing effects of the C2-chloro and C3-methanol substituents appear to have a minimal net impact on this carbon.

  • C4a and C8a: These quaternary carbons at the ring junction are predicted at 129.1 ppm and 146.9 ppm, respectively. The C8a chemical shift is particularly sensitive to the nitrogen atom and the substituents on the heterocyclic ring.

  • C5, C7, C8: The chemical shifts of the carbons in the carbocyclic ring are influenced by the chlorine atom at C6. The predicted values for C5 (128.5 ppm), C7 (128.1 ppm), and C8 (125.5 ppm) reflect the expected electronic perturbations.

  • C6: The carbon bearing the second chlorine atom, C6, is predicted to be significantly deshielded (132.0 ppm) compared to the corresponding carbon in quinoline (126.5 ppm). This is in excellent agreement with the experimental data for 6-chloroquinoline (131.2 ppm).

  • C10 (-CH₂OH): The carbon of the hydroxymethyl group is predicted at 62.5 ppm, which is in close agreement with the experimental value for (quinolin-3-yl)methanol (63.8 ppm), confirming the characteristic chemical shift for a primary alcohol attached to an aromatic system.

Experimental and Computational Methodologies

13C NMR Prediction Protocol

The prediction of the 13C NMR spectrum for this compound was carried out using the following workflow:

G cluster_workflow Computational Prediction Workflow A Obtain SMILES string for this compound B Access NMRDB.org online prediction tool A->B C Input SMILES string into the prediction engine B->C D Initiate 13C NMR spectrum prediction C->D E Analyze and tabulate the predicted chemical shifts D->E

Caption: Workflow for the prediction of the 13C NMR spectrum.

Acquisition of Experimental Data

The experimental 13C NMR data for quinoline and its derivatives were compiled from reputable sources, including the Spectral Database for Organic Compounds (SDBS) and peer-reviewed scientific literature. These established values provide a reliable benchmark for the evaluation of the predicted spectrum.

Conclusion

This comparative guide demonstrates a practical and scientifically rigorous approach to the structural analysis of this compound in the absence of experimental 13C NMR data. By leveraging a reliable online prediction tool and comparing the results with a curated set of experimental data from analogous compounds, we can confidently predict the chemical shifts and understand the intricate electronic effects of the chloro and methanol substituents on the quinoline scaffold. This methodology serves as a valuable tool for researchers in the fields of medicinal chemistry and organic synthesis, facilitating the characterization of novel molecules and accelerating the drug discovery process.

References

  • NMRDB.org: An Online Database for NMR Spectroscopy. [Link]

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. (Quinolin-3-yl)methanol. [Link]

High-Purity 2,6-Dichloroquinoline-3-methanol: Melting Point Characterization & Purity Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization and purity benchmarking of 2,6-Dichloroquinoline-3-methanol , a specialized heterocyclic intermediate.

As a Senior Application Scientist, I must clarify a critical industry reality regarding this compound: Unlike common reagents, there is no single, universally standardized melting point (MP) for this compound in public pharmacopeial databases.

Therefore, this guide does not merely list a number; it establishes a self-validating characterization protocol . It uses structure-activity relationships (SAR) and experimentally verified analogs to define the expected range and provides the methodology to distinguish the pure product from its specific process impurities.

Executive Technical Summary

This compound (CAS: 1017429-35-4) is a critical building block for quinoline-based antimalarials and kinase inhibitors. Its purity is defined not just by the absence of solvent, but by the specific removal of its aldehyde precursor and dechlorinated byproducts.

  • Target Compound: this compound

  • Physical State: White to off-white crystalline solid.

  • Predicted Melting Point Range: 165 °C – 185 °C (Based on SAR analysis of the 2-chloro analog and aldehyde precursor).

  • Critical Quality Attribute (CQA): Absence of the carbonyl peak in IR (1690 cm⁻¹) and specific melting point depression if contaminated with the aldehyde precursor.

Comparative Analysis: Target vs. Alternatives (Impurities)

In drug development, "alternatives" often refer to the specific impurities that mimic the target. You must distinguish the target alcohol from its precursor (Aldehyde) and its structural analog (2-Chloro) .

Table 1: Physicochemical Benchmarking of Key Quinoline Species
FeatureTarget Product Process Impurity A (Precursor) Structural Analog
Compound This compound 2,6-Dichloroquinoline-3-carbaldehyde (2-Chloroquinolin-3-yl)methanol
CAS 1017429-35-473568-41-9125917-60-4
Structure Quinoline-3-CH₂OH (2,6-Cl₂)Quinoline-3-CHO (2,6-Cl₂)Quinoline-3-CH₂OH (2-Cl)
Melting Point 165–185 °C (Est.) *191–192 °C [1]148–160 °C [2, 3]
Solubility DMSO, hot MethanolDCM, ChloroformDMSO, Ethanol
Key IR Signal Broad O-H (~3300 cm⁻¹)Sharp C=O (~1697 cm⁻¹)Broad O-H (~3300 cm⁻¹)
Differentiation High MP + No C=O Highest MP + Strong C=O Lower MP + Mass Spec (-34 Da)

*Note: The Target MP is estimated to be lower than the aldehyde due to loss of planar stacking efficiency, but higher than the 2-chloro analog due to the additional halogen handling.

Experimental Protocol: Synthesis & Characterization

Since commercial batches vary, you must validate the melting point in-house. This protocol ensures the isolation of the pure polymorph for accurate MP determination.

Phase 1: Synthesis (Reduction)

The alcohol is synthesized by reducing the aldehyde. Incomplete reduction is the primary source of MP deviation.

  • Reagents: Suspend 2,6-Dichloroquinoline-3-carbaldehyde (1.0 eq) in Methanol (10 V).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes.

    • Causality: Slow addition prevents exotherm-driven over-reduction or dechlorination at the 2-position.

  • Reaction: Stir at Room Temperature (25°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The aldehyde spot (Rf ~0.7) must disappear; the alcohol spot (Rf ~0.4) will appear.[1]

  • Quench: Quench with ice-water. The solid product will precipitate.[2]

Phase 2: Purification (The "Gold Standard" Method)

Crude precipitation traps salts and oligomers. Recrystallization is mandatory for accurate MP measurement.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[3][4][5]

  • Procedure: Dissolve crude solid in boiling Ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.

  • Isolation: Filter the white needles. Dry under vacuum at 45°C for 12 hours.

    • Self-Validating Step: If the solid is yellow, it contains unreacted aldehyde or azo-impurities. Recrystallize again.

Phase 3: Melting Point Determination
  • Apparatus: Capillary Melting Point Apparatus (e.g., Stuart SMP30).

  • Ramp Rate: 10°C/min to 140°C, then 1°C/min to melt.

  • Acceptance Criteria:

    • Range: < 2°C (e.g., 170.5 – 171.8 °C).

    • Meniscus: Clear liquid formation without browning (decomposition).

Visualization: Characterization Logic Flow

The following diagram illustrates the decision tree for validating the product identity based on Melting Point and functional group analysis.

CharacterizationLogic cluster_legend Legend Start Unknown Sample (White Solid) MP_Check Determine Melting Point (Capillary Method) Start->MP_Check Range_Low MP < 160°C MP_Check->Range_Low Low Range_High MP > 190°C MP_Check->Range_High High Range_Target MP 165-185°C MP_Check->Range_Target Target Range Res_Analog Likely 2-Chloro Analog (Impurity) Range_Low->Res_Analog Check_IR IR Spectroscopy (Check 1690 cm⁻¹) Range_High->Check_IR Confirm_OH Confirm Broad Peak 3300 cm⁻¹ (OH) Range_Target->Confirm_OH Check_IR->Range_Target Peak Absent Res_Aldehyde Unreacted Aldehyde (Precursor) Check_IR->Res_Aldehyde Peak Present Final_Valid VALIDATED TARGET This compound Confirm_OH->Final_Valid Valid Pass Fail Fail/Impurity

Figure 1: Logic flow for distinguishing this compound from its primary process impurities using Melting Point and IR markers.

References

  • International Journal of Science and Research (IJSR). The Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (Reported MP for 2,6-dichloroquinoline-3-carbaldehyde: 191-192 °C). Link

  • LookChem. (2-Chloro-3-quinolinyl)methanol Chemical Properties and Melting Point Data. (Reported MP: 160 °C).[6][7] Link

  • Indian Academy of Sciences. Synthesis of New dihydropyrimidinones... (2-Chloroquinolin-3-yl)methanol characterization. (Reported MP: 148-149 °C). Link

  • Sigma-Aldrich.[8] Product Specification: this compound (CAS 1017429-35-4). Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 2,6-Dichloroquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Effective disposal of 2,6-Dichloroquinoline-3-methanol requires strict adherence to halogenated waste protocols.[1] Unlike standard organic waste, the presence of chlorine atoms on the quinoline ring mandates high-temperature incineration with acid gas scrubbing to prevent the formation of dioxins and hydrochloric acid during thermal destruction.

This guide provides a self-validating workflow for disposing of this compound in both solid and solution states, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and local EHS (Environmental Health and Safety) regulations.

Chemical Identity & Hazard Characterization
PropertyDetail
Chemical Name This compound
CAS Number 1017429-35-4 (Generic Quinoline Ref: 1810-72-6)
Formula C₁₀H₇Cl₂NO
Physical State Solid (White to off-white powder)
GHS Classification Danger ; Acute Tox. 4 (Oral), Eye Dam. 1
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)
Ecological Impact WGK 3 (Severe hazard to waters); Aquatic toxicity

Critical Pre-Disposal Directives

Before handling waste, you must categorize the material state.[2] The presence of the dichloro- moiety classifies this substance and its solutions as Halogenated Waste , regardless of the solvent used.

The "Halogen Rule" (Scientific Rationale)

Standard non-halogenated waste streams (e.g., acetone, methanol) are often used as fuel blending agents in cement kilns. Introducing halogenated compounds (like this compound) into these streams can corrode combustion equipment and release toxic acid gases. Therefore, even if dissolved in a non-halogenated solvent (like DMSO), the waste must be tagged as HALOGENATED.

Waste Segregation Decision Tree

The following logic gate ensures you select the correct waste stream.

WasteSegregation Start Waste Material Containing This compound StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Items SolidAction Solid Hazardous Waste (Tag: Toxic, Irritant) Solid->SolidAction SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck DebrisAction Solid Hazardous Waste (Double Bagged) Debris->DebrisAction HaloYes Halogenated Solvent Waste SolventCheck->HaloYes Yes HaloNo Non-Halogenated Solvent? (e.g., MeOH, DMSO) SolventCheck->HaloNo No FinalLiquid Dispose as: HALOGENATED WASTE HaloYes->FinalLiquid Override CRITICAL OVERRIDE: Solute contains Cl atoms HaloNo->Override Trace Cl present Override->FinalLiquid

Figure 1: Decision logic for segregating this compound waste. Note the override for non-halogenated solvents.[1][2][3]

Detailed Disposal Protocols

Protocol A: Pure Solid Waste (Expired or Surplus)

Objective: Dispose of bulk powder without generating dust or contaminating liquid streams.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid. Do not use metal cans due to potential corrosion from hydrolysis products.

  • Transfer:

    • Perform all transfers inside a chemical fume hood.

    • Dampen the powder slightly with an inert solvent (like mineral oil) if it is extremely fine/dusty to prevent inhalation, though this is optional for standard granules.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: "this compound".[4][5]

    • Hazard Checkboxes: Toxic, Irritant.

    • Constituents: 100% this compound.

  • Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures & Stock Solutions)

Objective: Prevent contamination of non-halogenated fuel streams.

  • Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not put chloroform solutions in standard polystyrene; use HDPE or glass).

  • The Mixture Rule:

    • If dissolved in Dichloromethane (DCM) : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Methanol/DMSO : You must still pour this into the Halogenated Waste carboy.

    • Why? The 2,6-dichloro substitution allows the compound to generate HCl upon combustion. Diluting it into the non-halogenated stream risks violating the facility's incineration permit limits for chlorine content.

  • Quenching (If Reactive Reagents Present):

    • If the solution contains reactive species (e.g., thionyl chloride used to chlorinate the precursor), quench carefully with bicarbonate before adding to the waste stream.

    • Verification: Check pH. Waste should be neutral (pH 6-8) before bulking to prevent container pressurization.

Protocol C: Contaminated Debris (The "Trace" Rule)

Items: Syringes, weigh boats, gloves, paper towels.

  • Sharps: Needles contaminated with the compound go into Biohazard/Sharps containers (if biologicals involved) or Chemical Sharps containers.

  • Soft Debris:

    • Place in a clear plastic bag (minimum 4 mil thickness).

    • If the debris is heavily soaked, treat as solid waste (Protocol A).

    • If merely trace contaminated, double bag and place in the Dry Laboratory Waste box (often a fiber drum).

    • Do NOT place in regular municipal trash.

Emergency Procedures (Spill & Exposure)

In the event of a spill during disposal, execute the following immediately.

ScenarioImmediate ActionCleanup Material
Solid Spill Stop: Do not sweep (creates dust).Wet wipe or cover with damp absorbent pads. Scoop into a bag.
Liquid Spill Evacuate: Vapors may be toxic.[6][7][8][9][10]Use a Universal Spill Kit (vermiculite or clay). Do not use combustible sawdust.
Eye Exposure Flush: 15 minutes minimum.Isotonic saline or eyewash station. Seek medical attention (Eye Dam. 1).[6][11][8][9][12]
Skin Contact Wash: Soap and water.Remove contaminated clothing.[6][7][11][10][13][14] Material is lipophilic; do not use solvent to wash skin.

Regulatory Compliance & Waste Codes

While this compound is not explicitly P-listed or U-listed under US EPA RCRA regulations, it must be characterized by the generator.

  • Characteristic Waste: If the waste solution is flammable (e.g., in MeOH), it carries the D001 code.

  • Toxic Constituents: Due to the halogenated nature, it is best practice to manage it as Hazardous Waste destined for High-Temperature Incineration .

  • European Waste Catalogue (EWC):

    • Solids: 16 05 06 (laboratory chemicals, consisting of or containing hazardous substances).

    • Solutions: 07 01 03 (organic halogenated solvents, washing liquids and mother liquors).

Operational Workflow: From Bench to Incineration

This diagram illustrates the lifecycle of the waste to ensure cradle-to-grave compliance.

DisposalLifecycle Bench Benchtop Generation SAA Satellite Accumulation Area (In Lab) Bench->SAA Tagged & Sealed EHS EHS / Waste Contractor Pickup SAA->EHS Request Pickup (<90 Days) Facility TSDF (Treatment Facility) EHS->Facility Manifested Transport Method High-Temp Incineration (w/ Acid Scrubbing) Facility->Method Destruction

Figure 2: Lifecycle of halogenated laboratory waste from generation to destruction.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from

  • PubChem. (2024). Compound Summary: this compound (CID 10680826).[5] National Library of Medicine. Retrieved from [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Halogenated Organic Liquids Disposal Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloroquinoline-3-methanol
Reactant of Route 2
Reactant of Route 2
2,6-Dichloroquinoline-3-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.